8-Bromo-4-chloro-2-methylquinazoline
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
8-bromo-4-chloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPRCFVJSYYWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592748 | |
| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221298-75-5 | |
| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development
An In-Depth Technical Guide to the Thermal Stability of 8-Bromo-4-chloro-2-methylquinazoline
In the landscape of modern drug development, the journey from a promising lead compound to a market-approved therapeutic is paved with rigorous scientific evaluation. Among the most critical parameters for any Active Pharmaceutical Ingredient (API) or key intermediate is its thermal stability. A comprehensive understanding of a molecule's behavior under thermal stress is not merely an academic exercise; it is a cornerstone of process safety, enabling the safe scale-up of synthesis, ensuring stability during storage and formulation, and preventing catastrophic runaway reactions.[1] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3][4] As such, novel derivatives like this compound (CAS 221298-75-5)[5][6] are of significant interest. This guide presents a comprehensive, field-proven framework for the systematic evaluation of its thermal stability, designed for researchers, process chemists, and safety professionals. We will move beyond simple data reporting to explain the causality behind our experimental choices, providing a robust methodology that ensures scientific integrity and trustworthiness.
The Subject: Physicochemical Profile of this compound
Before any thermal analysis, it is imperative to confirm the identity and purity of the material under investigation, as impurities can significantly alter thermal behavior. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC should be employed. The fundamental physicochemical properties of the target compound are summarized below.
| Property | Value | Source |
| CAS Number | 221298-75-5 | [5][7] |
| Molecular Formula | C₉H₆BrClN₂ | [5] |
| Molecular Weight | 257.51 g/mol | [5] |
| Appearance | White to off-white solid (typical) | N/A |
| Storage | Recommended 2-8°C, under inert gas | [8] |
A Multi-Tiered Approach to Thermal Stability Assessment
A robust thermal hazard assessment is not reliant on a single technique. It employs a tiered workflow where rapid screening methods identify potential risks, which are then investigated in greater detail using more sophisticated, higher-sensitivity techniques. This approach optimizes resource allocation while ensuring a thorough understanding of the material's safety profile.
Caption: A tiered workflow for comprehensive thermal stability analysis.
Tier 1: Foundational Screening Methodologies
The initial assessment utilizes rapid, small-scale techniques to identify the onset temperature of decomposition and the associated energy release.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the workhorse of thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature.[9] For a novel, crystalline compound like this compound, DSC is the primary tool to detect the melting point and any subsequent exothermic (heat-releasing) or endothermic (heat-absorbing) events.[10][11] The presence of a significant exotherm shortly after melting is a critical warning sign for thermal instability, providing essential data for defining safe operating limits in a laboratory or plant setting.[10]
Trustworthiness - A Self-Validating DSC Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin, zinc) to ensure data accuracy. The measured melting points should be within 1°C and enthalpy within 5% of the certified values.[10]
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a high-pressure gold-plated or stainless-steel crucible. The use of a high-pressure crucible is critical as decomposition may generate gaseous products, and a sealed pan prevents mass loss, ensuring the measured enthalpy is accurate. An empty, sealed crucible serves as the reference.
-
Atmosphere: Perform the initial run under an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative decomposition, which can complicate the interpretation of the inherent thermal stability. A subsequent run in an air atmosphere can be performed to assess oxidative hazards.
-
Heating Profile:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature at a rate of 10°C/min up to a final temperature of 400°C or until the decomposition event is complete. A 10°C/min heating rate is a standard compromise between resolution and sensitivity.
-
-
Data Analysis:
-
Determine the melting point (T_melt) from the peak of the endotherm.
-
Identify the onset temperature of decomposition (T_onset) from the exothermic event. This is the key kinetic parameter.
-
Integrate the area of the exotherm to calculate the heat of decomposition (ΔH_decomp, in J/g). This is the key thermodynamic parameter. An energy release of >500 J/g is often considered highly energetic.
-
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[12][13] Its primary role is to complement the DSC analysis. While DSC detects an event, TGA confirms if that event is associated with mass loss. For this compound, TGA can distinguish between a simple melt (no mass loss) and decomposition (significant mass loss). It also helps quantify the amount of non-volatile residue remaining after decomposition. Comparing TGA data in inert vs. oxidative atmospheres can reveal susceptibility to oxidation.[14]
Trustworthiness - A Self-Validating TGA Protocol:
-
Instrument Calibration: Verify the mass balance using standard weights and the temperature using certified magnetic standards (Curie point standards).
-
Sample Preparation: Place 5-10 mg of the sample into an open alumina or platinum crucible. An open pan ensures that any volatile decomposition products can freely escape to be detected by the balance.
-
Atmosphere: Conduct two separate runs: one under high-purity nitrogen and one under air, both at a flow rate of 50-100 mL/min.
-
Heating Profile:
-
Equilibrate at 30°C.
-
Ramp the temperature at 10°C/min to 600°C or until no further mass loss is observed.
-
-
Data Analysis:
-
Correlate the onset temperature of mass loss from the TGA curve with the T_onset of the exotherm from the DSC.
-
Determine the percentage of mass lost at each decomposition step.
-
Note the final residual mass percentage.
-
| Parameter | Expected Information from Analysis |
| DSC T_onset | Onset temperature of the decomposition exotherm. |
| DSC ΔH_decomp | Energy released during decomposition (J/g). |
| TGA T_onset | Onset temperature of mass loss. |
| TGA Mass Loss (%) | Percentage of the molecule lost as volatile products. |
| TGA Residue (%) | Percentage of non-volatile material remaining. |
Tier 2: Adiabatic Calorimetry for Worst-Case Scenarios
If the initial screening reveals a significant exotherm (e.g., T_onset < 200°C, ΔH_decomp > 300 J/g), a more detailed investigation under adiabatic conditions is warranted.
Accelerating Rate Calorimetry (ARC)
Expertise & Causality: The ARC is considered the gold standard for assessing thermal runaway potential.[1][15] It mimics a worst-case industrial scenario where a vessel loses its cooling capacity (an adiabatic environment).[16] In this "zero heat loss" environment, all the heat generated by the decomposition reaction goes into increasing the sample's temperature, causing the reaction to accelerate.[1][15] The ARC provides crucial time-temperature-pressure data that cannot be obtained from DSC or TGA, which is essential for designing emergency relief systems and defining safe storage and processing temperatures.[1][16]
Trustworthiness - A Self-Validating ARC Protocol:
-
Sample Preparation: Load 1-5 g of the compound into a spherical titanium or Hastelloy C sample bomb. The bomb is fitted with a pressure transducer and a thermocouple. The material choice should be tested for catalytic activity.
-
Operating Mode: Employ the standard "Heat-Wait-Search" (HWS) mode. The instrument heats the sample in small steps (e.g., 5°C), waits for thermal equilibrium, and then searches for any self-heating (exothermic activity) at a defined sensitivity threshold (typically 0.02 °C/min).
-
Exotherm Detection: Once self-heating is detected, the instrument switches to adiabatic mode. The heaters surrounding the bomb match the sample's temperature, ensuring no heat is lost to the surroundings.
-
Data Acquisition: The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete.
-
Key Data Outputs:
-
Onset Temperature: The temperature at which self-heating is first detected.
-
Adiabatic Temperature Rise (ΔT_ad): The total temperature increase due to the exotherm.
-
Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from a given starting temperature. This is a critical safety parameter.
-
Self-Accelerating Decomposition Temperature (SADT): The lowest temperature at which a substance in a specific packaging will undergo self-accelerating decomposition. This can be calculated from ARC data.
-
Tier 3: Unveiling Decomposition Pathways
Understanding what the molecule breaks down into is crucial for assessing the toxicity of potential off-gases and understanding the reaction mechanism.
Expertise & Causality: Based on the structure of this compound, the C-Br and C-Cl bonds are likely points of initial cleavage due to their lower bond energies compared to C-C or C-H bonds within the aromatic system. Ring-opening of the quinazoline nucleus is also a probable decomposition pathway at higher temperatures.[17] Hyphenated techniques like TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) are invaluable for identifying the evolved gaseous products in real-time.
Caption: A hypothetical thermal decomposition pathway for the subject compound.
Safe Handling, Storage, and Incompatibility
The data gathered from thermal analysis directly informs safe handling and storage protocols.
-
Storage: The compound should be stored in a cool, dry, well-ventilated area, away from sources of ignition.[18][19] Given the potential for thermal decomposition, storage temperatures should be kept significantly below the determined T_onset. Storing in sealed containers under an inert atmosphere is recommended to prevent hydrolysis and oxidation.[18]
-
Incompatibility: Based on its chemical structure, this compound should be stored separately from:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[18][20]
-
Strong Bases: Can promote nucleophilic substitution or elimination reactions.
-
Flammable Solvents: While the compound itself may not be highly flammable, its decomposition can be energetic. Segregation from flammable materials is a prudent measure to prevent a fire from initiating a decomposition event.[20][21]
-
-
Handling: Use in a well-ventilated area or a chemical fume hood.[18] Avoid creating dust. Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory.
Conclusion
The thermal stability of this compound, a compound of interest in pharmaceutical development, requires a systematic and multi-faceted evaluation. The tiered approach outlined in this guide, progressing from rapid screening with DSC and TGA to detailed hazard characterization with ARC, provides a robust framework for generating the necessary data to ensure safety during research, process development, and manufacturing. By understanding not only at what temperature a material decomposes but also the energy it releases and the byproducts it forms, we can handle these valuable molecules with the respect and caution they demand, paving the way for safe and successful drug development.
References
-
Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from Thermal Hazard Technology.[15]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from Oriental Journal of Chemistry.[2]
-
Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from Belmont Scientific.[1]
-
Scribd. (n.d.). Accelerating Rate Calorimeter Studies. Retrieved from Scribd.[22]
-
ACS Publications. (2025). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development.[10]
-
BioPharm International. (2017, January 1). Using Microcalorimetry to Accelerate Drug Development. Retrieved from BioPharm International.[23]
-
ResearchGate. (n.d.). Thermogravimetric (TGA) curves obtained at 10°C·min⁻¹ for substances.... Retrieved from ResearchGate.[12]
-
ResearchGate. (n.d.). Figure 8. Thermogravimetric analysis (TGA) and differential thermal.... Retrieved from ResearchGate.[13]
-
National Institutes of Health (NIH). (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from NIH.[11]
-
Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from Prime Process Safety Center.[16]
-
Szabo-Scandic. (n.d.). Quinazoline. Retrieved from Szabo-Scandic.[18]
-
Sigma-Aldrich. (2025, May 17). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from TCI Chemicals.[24]
-
TCI Chemicals. (2025, May 26). SAFETY DATA SHEET. Retrieved from TCI Chemicals.[25]
-
sds-search.com. (n.d.). 8-Bromo-4-chloroquinazoline - Free SDS search. Retrieved from sds-search.com.[26]
-
World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110.[14]
-
ResearchGate. (2022, November 2). (PDF) Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved from ResearchGate.[27]
-
Fisher Scientific. (2024, March 31). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[28]
-
Santa Cruz Biotechnology. (n.d.). 8-bromo-4-chloroquinazoline | CAS 125096-72-2. Retrieved from SCBT.[29]
-
ACS Publications. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from ACS Publications.[30]
-
SciSpace. (n.d.). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from SciSpace.[31]
-
ChemBK. (2024, April 9). 8-Bromo-4-chloro-2-methylquinoline. Retrieved from ChemBK.[8]
-
MySkinRecipes. (n.d.). 8-Bromo-4-chloroquinazoline. Retrieved from MySkinRecipes.[32]
-
National Institutes of Health (NIH). (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.[3]
-
ECHEMI. (n.d.). 221298-75-5, 8-BROMO-4-CHLORO-2-METHYL-QUINAZOLINE Formula. Retrieved from ECHEMI.[5]
-
SciSpace. (n.d.). Differential scanning calorimetry | 61915 Publications | 582074 Citations | Top Authors | Related Topics. Retrieved from SciSpace.[33]
-
National Institutes of Health (NIH). (2024, October 24). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. PMC.[34]
-
ResearchGate. (2022, October 19). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. Retrieved from ResearchGate.[35]
-
Matrix Scientific. (n.d.). 221298-75-5 Cas No. | this compound. Retrieved from Matrix Scientific.[6]
-
SciSpace. (n.d.). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from SciSpace.[36]
-
ChemicalBook. (2022, August 26). 8-BROMO-4-CHLORO-2-METHYL-QUINAZOLINE | 221298-75-5. Retrieved from ChemicalBook.[7]
-
MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from MDPI.[4]
-
PubChem. (n.d.). 8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530. Retrieved from PubChem.[37]
-
National Institutes of Health (NIH). (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC.[38]
-
BLD Pharm. (n.d.). 221298-75-5|this compound. Retrieved from BLD Pharm.[39]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from University of St Andrews.[20]
-
Royal Society of Chemistry. (n.d.). Novel differential scanning calorimetric studies of supercooled organic liquids. Journal of the Chemical Society, Faraday Transactions.[40]
-
University of California, Berkeley. (n.d.). Safe Storage. Retrieved from University of California, Berkeley.[41]
-
MDPI. (n.d.). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved from MDPI.[17]
-
Safety Storage Systems. (n.d.). 10 Sets of Chemicals Which Should Never Be Stored Together. Retrieved from Safety Storage Systems.[21]
-
National Institutes of Health (NIH). (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC.[9]
-
University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from University of Waterloo.[19]
-
National Institutes of Health (NIH). (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.[42]
-
ResearchGate. (2022, December 5). Thermal decomposition pathways of chlorinated trisilanes | Request PDF. Retrieved from ResearchGate.[43]
-
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from ACG Publications.[44]
Sources
- 1. belmontscientific.com [belmontscientific.com]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. 221298-75-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. 8-BROMO-4-CHLORO-2-METHYL-QUINAZOLINE | 221298-75-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. worldscientificnews.com [worldscientificnews.com]
- 15. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 16. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 17. mdpi.com [mdpi.com]
- 18. szabo-scandic.com [szabo-scandic.com]
- 19. uwaterloo.ca [uwaterloo.ca]
- 20. nottingham.ac.uk [nottingham.ac.uk]
- 21. Chemical Storage: Chemicals Which Should Never Be Stored Together [safetystoragesystems.co.uk]
- 22. scribd.com [scribd.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. fishersci.com [fishersci.com]
- 25. tcichemicals.com [tcichemicals.com]
- 26. 8-Bromo-4-chloroquinazoline - Free SDS search [msds.com]
- 27. researchgate.net [researchgate.net]
- 28. fishersci.com [fishersci.com]
- 29. scbt.com [scbt.com]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]
- 32. 8-Bromo-4-chloroquinazoline [myskinrecipes.com]
- 33. Differential scanning calorimetry | 61915 Publications | 582074 Citations | Top Authors | Related Topics [scispace.com]
- 34. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. scispace.com [scispace.com]
- 37. 8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 38. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 39. 221298-75-5|this compound|BLD Pharm [bldpharm.com]
- 40. Novel differential scanning calorimetric studies of supercooled organic liquids - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 41. ehs.berkeley.edu [ehs.berkeley.edu]
- 42. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 43. researchgate.net [researchgate.net]
- 44. acgpubs.org [acgpubs.org]
The Therapeutic Potential of Substituted Quinazolines: A Technical Guide for Drug Discovery
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the field of medicinal chemistry.[1] Its versatile structure allows for substitutions at various positions, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities.[1][2] This structural flexibility has rendered the quinazoline scaffold a "privileged structure," capable of interacting with multiple biological targets and offering therapeutic solutions for a range of diseases.[2] Several quinazoline-based drugs have received regulatory approval and are currently in clinical use, validating the therapeutic potential of this heterocyclic system.[3] This technical guide provides an in-depth exploration of the significant biological activities of substituted quinazolines, with a focus on their applications in oncology, infectious diseases, inflammation, and central nervous system disorders. Each section will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.
I. Anticancer Activity: Targeting the Hallmarks of Cancer
Quinazoline derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating significant efficacy in preclinical and clinical studies.[3][4] Their anticancer effects are often attributed to their ability to interfere with key signaling pathways and cellular processes that are dysregulated in cancer, such as cell proliferation, survival, and angiogenesis.[5]
A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of substituted quinazolines is mediated through various mechanisms, primarily targeting protein kinases and microtubule dynamics.
-
Kinase Inhibition: A significant number of anticancer quinazolines function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[6]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline scaffold is a well-established pharmacophore for the development of EGFR inhibitors.[7] These compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[6] Gefitinib, erlotinib, and lapatinib are clinically approved EGFR inhibitors based on the 4-anilinoquinazoline scaffold.[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: By inhibiting VEGFR, certain quinazoline derivatives can suppress angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[7]
-
Other Kinase Targets: Substituted quinazolines have also been shown to inhibit other kinases implicated in cancer, such as platelet-derived growth factor receptor (PDGFR) and poly(ADP-ribose)polymerase-1 (PARP-1).[3]
-
-
Microtubule Disruption: Some quinazoline derivatives exert their anticancer effects by interfering with microtubule dynamics.[8] They can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
B. Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of quinazoline derivatives is highly dependent on the nature and position of their substituents.
-
For EGFR Inhibition:
-
The 4-anilino moiety is a crucial feature for high-affinity binding to the EGFR kinase domain.
-
Substitutions at the 6- and 7-positions of the quinazoline ring with small, electron-donating groups, such as methoxy groups, can enhance activity.
-
The presence of a halogen on the 2-position of the anilino ring has been shown to improve inhibitory activity against certain cancer cell lines.
-
C. Experimental Protocols
A convenient method for the synthesis of 2,4-disubstituted quinazolines involves a three-step process starting from anilides.[9][10]
-
Step 1: Photo-Fries Rearrangement: An anilide is subjected to a photochemically induced Fries rearrangement to yield an ortho-aminoacylbenzene derivative.[10]
-
Step 2: Acylation: The amino group of the ortho-aminoacylbenzene derivative is acylated.[10]
-
Step 3: Cyclization: The resulting acylamide undergoes a microwave-assisted cyclization in the presence of ammonium formate to afford the 2,4-disubstituted quinazoline.[9][10]
Diagram: Synthetic Workflow for 2,4-Disubstituted Quinazolines
Caption: A three-step synthetic route to 2,4-disubstituted quinazolines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12][13][14]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[11][13]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
This assay is used to determine the effect of compounds on the assembly of tubulin into microtubules.[15][16][17][18][19]
-
Principle: The polymerization of purified tubulin is monitored by measuring the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[15]
-
Procedure:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.
-
Add the test compound or control (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) to the reaction mixture.[15]
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the change in fluorescence over time using a fluorescence plate reader.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[15]
-
D. Quantitative Data Summary
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 11d | Angiogenesis | CNE-2 | 0.87 | [20] |
| 11d | Angiogenesis | PC-3 | 1.25 | [20] |
| 11d | Angiogenesis | SMMC-7721 | 0.96 | [20] |
| Gefitinib | EGFR | NSCLC | - | [3] |
| Erlotinib | EGFR | NSCLC | - | [3] |
| Lapatinib | EGFR | Breast Cancer | - | [3] |
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant microbial strains poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[21][22] Quinazoline derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[2][23][24][25]
A. Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial action of quinazolines is believed to involve multiple mechanisms, including:
-
Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[2]
-
Interaction with DNA: Certain quinazolines can bind to microbial DNA, inhibiting replication and transcription.[2][26]
-
Enzyme Inhibition: They may also inhibit essential microbial enzymes involved in various metabolic pathways.
B. Structure-Activity Relationship (SAR): Tailoring for Microbial Targets
-
The presence of a naphthyl radical in the quinazoline structure can enhance hydrophobicity, facilitating penetration of the bacterial cell membrane.[26]
-
An amide group linked to a phenyl radical as a substituent on the quinazolinone nucleus can increase binding to microbial enzymes involved in DNA replication and protein synthesis.[26]
-
The introduction of aza isatin moieties can confer broad-spectrum antibacterial and antifungal activity.[2]
C. Experimental Protocols
A simple and efficient method for the synthesis of 4-aminoquinazolines involves the microwave-assisted reaction of N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with amines.[27][28][29][30]
-
Procedure: A mixture of the N-(2-cyanophenyl)-N,N-dimethylformamidine derivative and the desired amine is subjected to microwave irradiation in a suitable solvent system (e.g., acetonitrile and acetic acid).[27] The product is then purified to yield the 4-aminoquinazoline derivative.[27]
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer.[31] Quinazoline derivatives have been shown to possess significant anti-inflammatory properties, offering a potential therapeutic avenue for these conditions.[31][32][33][34][35]
A. Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of quinazolines are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[33]
B. Structure-Activity Relationship (SAR): Optimizing for COX Inhibition
-
The presence of a p-chlorophenyl group on the quinazolinone scaffold has been associated with enhanced anti-inflammatory activity.
-
The substitution pattern on the quinazolinone nucleus plays a crucial role in determining the selectivity for COX-2 over COX-1.
C. Experimental Protocols
This is a widely used animal model for evaluating the acute anti-inflammatory activity of test compounds.
-
Procedure:
-
Administer the test compound or vehicle to a group of rats or mice.
-
After a specific period (e.g., 1 hour), inject a solution of carrageenan into the subplantar region of the right hind paw to induce localized inflammation and edema.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage of inhibition of edema compared to the vehicle-treated control group.
-
IV. Central Nervous System (CNS) Activity: Modulating Neuronal Excitability
Substituted quinazolines have also demonstrated a range of activities within the central nervous system, including anticonvulsant and anxiolytic effects.[36][37][38][39][40][41][42]
A. Mechanism of Action: Targeting GABA-A Receptors
The CNS effects of many quinazoline derivatives are mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[41][42][43][44][45] These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to a reduction in neuronal excitability.[37][41]
B. Structure-Activity Relationship (SAR): Designing for CNS Selectivity
-
The substitution pattern at the 2- and 3-positions of the quinazolin-4(3H)-one scaffold is critical for anticonvulsant activity.[37]
-
The presence of certain substituents on the 3-aryl group, such as o-tolyl or o-chlorophenyl, has been shown to confer good anticonvulsant activity.[40]
C. Experimental Protocols
This is a standard animal model used to screen for potential anticonvulsant drugs.
-
Procedure:
-
Administer the test compound or vehicle to a group of mice.
-
After a defined period, inject a convulsant dose of pentylenetetrazole (PTZ).
-
Observe the animals for the onset and severity of seizures.
-
The anticonvulsant activity is determined by the ability of the compound to protect the animals from PTZ-induced seizures or to delay the onset of seizures.[37]
-
Conclusion: A Promising Scaffold for Future Drug Development
The quinazoline scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. Its structural versatility and ability to interact with a wide range of biological targets have led to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and CNS-active compounds. The ongoing exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation quinazoline-based drugs with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the current landscape of substituted quinazolines and serves as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.
References
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). Retrieved from [Link]
-
Quinazolines: New horizons in anticonvulsant therapy. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). Retrieved from [Link]
- Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. (2003). Organic Letters, 5(21), 3875-3878.
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
- Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. (2006). Organic Letters, 9(1), 69-72.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). Retrieved from [Link]
- Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. (2021).
-
Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. (n.d.). Retrieved from [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (n.d.). Retrieved from [Link]
-
Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. (n.d.). Retrieved from [Link]
-
Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (n.d.). Retrieved from [Link]
-
A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (n.d.). Retrieved from [Link]
- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. (1983). Journal of Medicinal Chemistry, 26(4), 585-589.
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Retrieved from [Link]
-
4.5. Tubulin Polymerization Assay. (n.d.). Retrieved from [Link]
-
Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (n.d.). Retrieved from [Link]
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. (2025). European Journal of Medicinal Chemistry, 289, 116248.
- Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). Pharmaceuticals, 15(12), 1520.
- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2025). Current Medicinal Chemistry, 32(10), 1131-1151.
- Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (2022). New Journal of Chemistry, 46(30), 14451-14460.
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved from [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Retrieved from [Link]
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). European Journal of Medicinal Chemistry, 292, 116408.
- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). Current Medicinal Chemistry, 29(10), 1736-1755.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules, 27(24), 8758.
- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Asian Journal of Pharmaceutical and Clinical Research, 18(1), 1-10.
-
Synthesis of 4-aminoquinazoline structure derivatives 1–8. (n.d.). Retrieved from [Link]
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry, 40(2).
- Design, Synthesis, and Insecticidal Activity of 5,5-Disubstituted 4,5-Dihydropyrazolo[1,5- a]quinazolines as Novel Antagonists of GABA Receptors. (2020). Journal of Agricultural and Food Chemistry, 68(51), 15156-15167.
-
Synthesis of 4-aminoquinazoline derivatives. (n.d.). Retrieved from [Link]
- Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. (2014).
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). Retrieved from [Link]
- In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (2021). International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 565-570.
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). Retrieved from [Link]
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111568.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Molecules, 29(3), 698.
-
SAR analysis of quinazolines as anti‐inflammatory agents. (n.d.). Retrieved from [Link]
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(21), 6656.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 519.
- 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. (2024). International Journal of Molecular Sciences, 25(19), 10816.
- GABA A Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2020). Molecules, 25(17), 3942.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 438-447.
- Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer. (2020). Letters in Drug Design & Discovery, 17(6), 762-775.
Sources
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines [organic-chemistry.org]
- 11. clyte.tech [clyte.tech]
- 12. static.igem.wiki [static.igem.wiki]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. maxanim.com [maxanim.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ujpronline.com [ujpronline.com]
- 24. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 25. ijpsdronline.com [ijpsdronline.com]
- 26. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. encyclopedia.pub [encyclopedia.pub]
- 33. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. Sci-Hub: Quinazolines: New horizons in anticonvulsant therapy [sci-hub.red]
- 37. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 38. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 40. chemistry.mdma.ch [chemistry.mdma.ch]
- 41. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Design, Synthesis, and Insecticidal Activity of 5,5-Disubstituted 4,5-Dihydropyrazolo[1,5- a]quinazolines as Novel Antagonists of GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 45. mdpi.com [mdpi.com]
The Ascendancy of 8-Bromo-Quinazolines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Foreword: Unlocking the Therapeutic Potential of a Halogenated Heterocycle
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a testament to nature's ingenuity and the chemist's craft. This bicyclic heterocycle, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of a multitude of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] Among the vast chemical space occupied by quinazoline analogues, a particular substitution pattern has emerged as a powerful modulator of biological activity: the incorporation of a bromine atom at the 8-position of the quinazoline ring.
This technical guide provides an in-depth exploration of 8-bromo-quinazoline derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access this privileged scaffold, dissect the structure-activity relationships (SAR) that govern their therapeutic efficacy, and illuminate the molecular mechanisms through which they exert their effects. This document moves beyond a mere recitation of facts, providing field-proven insights into the causality behind experimental choices and presenting self-validating protocols for key synthetic and biological evaluations.
I. The Strategic Importance of the 8-Bromo Substituent
The introduction of a halogen, particularly bromine, at the 8-position of the quinazoline core is not a trivial modification. This strategic placement imparts several key physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The bromine atom, with its significant size and electronegativity, can:
-
Modulate Lipophilicity: Fine-tuning the lipophilicity of a drug candidate is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. The bromo group can enhance membrane permeability, a critical factor for reaching intracellular targets.
-
Form Halogen Bonds: The bromine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This can lead to enhanced affinity and selectivity for the biological target.
-
Influence Metabolic Stability: The presence of a bulky bromo group can sterically hinder metabolic enzymes, thereby increasing the compound's half-life in the body.
-
Serve as a Synthetic Handle: The carbon-bromine bond provides a versatile reactive site for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider range of chemical diversity.
Structure-activity relationship studies of quinazolinone derivatives have revealed that the presence of a halogen atom at the 6 and 8 positions can improve antimicrobial and cytotoxic activities.[3]
II. Therapeutic Applications of 8-Bromo-Quinazoline Derivatives
The unique properties conferred by the 8-bromo substituent have been exploited in the development of potent inhibitors for various therapeutic targets. This section will explore the application of 8-bromo-quinazolines in key areas of medicinal chemistry.
A. Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant body of research on quinazoline derivatives has focused on their potential as anticancer agents, particularly as inhibitors of protein kinases.[4][5] These enzymes play a pivotal role in the signal transduction pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7]
The quinazoline scaffold has proven to be an effective ATP-competitive inhibitor of several kinases, including the Epidermal Growth Factor Receptor (EGFR).[7][8] The 4-anilinoquinazoline core is a well-established pharmacophore for EGFR inhibition.[8] The presence of a halogen, such as bromine, on the quinazoline ring has been shown to enhance anticancer effects.[9][10]
A series of 6-bromo-2-((substituted-benzyl)thio)-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[10] Compound 8a , featuring an aliphatic linker to the thio group, emerged as the most potent derivative with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively.[10] Notably, this compound exhibited significantly better potency than the established EGFR inhibitor, Erlotinib, in the MCF-7 cell line and demonstrated selectivity for cancer cells over normal MRC-5 cells (IC50 = 84.20 ± 1.72 µM).[9][10]
The primary mechanism by which many anticancer quinazoline derivatives exert their effect is through the inhibition of EGFR tyrosine kinase.[5][6] These small molecules act as reversible competitive inhibitors of ATP at the kinase domain of the receptor.[5] By occupying the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to cell proliferation and survival.[6]
Caption: EGFR Signaling Pathway Inhibition by 8-Bromo-Quinazoline Derivatives.
| Compound | Target Cell Line | IC50 (µM)[10] |
| 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 |
| SW480 (Colon Cancer) | 17.85 ± 0.92 | |
| MRC-5 (Normal) | 84.20 ± 1.72 | |
| Erlotinib | MCF-7 (Breast Cancer) | > 100 |
B. Antimicrobial Activity: Combating Pathogenic Microbes
The quinazoline scaffold is also a fertile ground for the discovery of novel antimicrobial agents.[11][12] The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics with novel mechanisms of action. Halogenated quinazolines have shown promise in this area.
A study on novel 6,8-dibromo-4(3H)-quinazolinone derivatives demonstrated significant antibacterial and antifungal activity.[13] For instance, compound VIIa (2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide) exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, with MIC values of 1.56 µg/ml against E. coli and L. monocytogenes, and 3.125 µg/ml against S. typhimurium.[13] Another derivative, VIIc (2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide), showed remarkable antifungal activity, particularly against Aspergillus flavus with an MIC of 0.097 µg/ml.[13]
The precise mechanism of action for the antimicrobial activity of many quinazoline derivatives is still under investigation, though several potential targets have been proposed.[11] These include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Disruption of these enzymes leads to bacterial cell death. Additionally, some quinazolines may interfere with bacterial cell wall synthesis or disrupt membrane potential.
Caption: Experimental Workflow for Determining MIC of Antimicrobial Agents.
| Compound | Microorganism | MIC (µg/ml)[13] |
| VIIa | Escherichia coli | 1.56 |
| Salmonella typhimurium | 3.125 | |
| Listeria monocytogenes | 1.56 | |
| Staphylococcus aureus | 25 | |
| Pseudomonas aeruginosa | 25 | |
| Bacillus cereus | 25 | |
| VIIc | Candida albicans | 0.78 |
| Aspergillus flavus | 0.097 |
C. Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is a major goal of medicinal chemistry. Quinazoline derivatives have been investigated for their anti-inflammatory and analgesic properties.[14][15]
A study of novel 6,8-dibromo-4(3H)-quinazolinone derivatives revealed promising anti-inflammatory and analgesic activities in animal models.[16][17] The study concluded that both monobromo- and dibromoquinazolinone derivatives possess significant anti-inflammatory and analgesic effects with minimal ulcerogenic potential.[15][16] Interestingly, the monobromoquinazolinone derivatives were found to have higher anti-inflammatory and analgesic effects than their dibromo counterparts, suggesting a nuanced structure-activity relationship.[15][16]
III. Synthesis of 8-Bromo-Quinazoline Derivatives: A Practical Approach
The synthesis of 8-bromo-quinazoline derivatives typically begins with a suitably substituted anthranilic acid or its corresponding amide. A general and robust method for the preparation of the quinazolin-4(3H)-one core involves the condensation of an o-aminobenzamide with an aldehyde or its equivalent.
Experimental Protocol: Synthesis of 8-Bromo-2-phenyl-4(3H)-quinazolinone
This protocol describes a representative synthesis of an 8-bromo-quinazolinone derivative, which can be adapted for the synthesis of a variety of analogues.
Step 1: Synthesis of 2-Amino-3-bromobenzamide
-
To a solution of 2-amino-3-bromobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 eq) at room temperature.
-
Stir the reaction mixture for 1-2 hours until the formation of the acylimidazole intermediate is complete (monitor by TLC).
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) and continue stirring for an additional 2-4 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-amino-3-bromobenzamide.
Step 2: Cyclization to form 8-Bromo-2-phenyl-4(3H)-quinazolinone
-
To a solution of 2-amino-3-bromobenzamide (1.0 eq) in a high-boiling solvent such as dimethylformamide (DMF), add benzaldehyde (1.2 eq) and a catalytic amount of an oxidizing agent like iodine (I₂).
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 8-bromo-2-phenyl-4(3H)-quinazolinone.
IV. Biological Evaluation: Standardized Protocols
To ensure the reliability and reproducibility of biological data, standardized and validated assay protocols are essential. This section provides detailed methodologies for the evaluation of the anticancer and antimicrobial activities of 8-bromo-quinazoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[18][19][20][21][22]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the 8-bromo-quinazoline derivatives in the appropriate cell culture medium. Add the compounds to the wells in triplicate and incubate for 48-72 hours.[22]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[20][22]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Agar Dilution Method for Antimicrobial Susceptibility Testing
The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][23][24][25]
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the 8-bromo-quinazoline derivative in a suitable solvent (e.g., DMSO).
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing twofold serial dilutions of the antimicrobial agent.[23]
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate the surface of each agar plate with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[24]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[25]
V. Future Perspectives and Conclusion
The 8-bromo-quinazoline scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent therapeutic agents. The strategic incorporation of a bromine atom at the 8-position has proven to be a highly effective strategy for enhancing anticancer, antimicrobial, and anti-inflammatory activities. The continued exploration of the chemical space around this scaffold, guided by a deeper understanding of its interactions with biological targets, holds immense promise for the discovery of next-generation therapeutics.
Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms of Action: While kinase inhibition is a well-established mechanism for the anticancer activity of many quinazolines, the precise molecular targets for their antimicrobial and anti-inflammatory effects warrant further investigation.
-
Optimization of Pharmacokinetic Properties: Systematic studies to optimize the ADME properties of 8-bromo-quinazoline derivatives will be crucial for their translation into clinical candidates.
-
Exploration of Novel Therapeutic Areas: The broad biological activity profile of this scaffold suggests that its therapeutic potential may extend beyond the areas currently being explored.
References
- (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Emami, L., Ataollahi, E., Khabnadideh, S., Habibollahi, F., & Rezaei, Z. (2024).
- (2024).
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2017).
- (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemMedChem, 16(15), 2333-2354.
- (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Wahaibi, L. H. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15881.
- (2017). Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
- (2009). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica, 66(2), 161-168.
- (2024).
- (2021). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold.
- Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
- (n.d.). MTT assay protocol. Abcam.
- Hassanzadeh, F., Jafari, E., & Khodarahmi, G. A. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in pharmaceutical sciences, 7(5), 138.
- (2019). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of medicinal chemistry, 62(17), 8036-8054.
- (2021). Agar dilution. Wikipedia.
- (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4945.
- (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50586.
- (n.d.). Antimicrobial susceptibility testing Agar dilution method. WOAH - Asia.
- (2024).
- (2009). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties.
- Pandey, A., Singh, P., & Kumar, R. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 209-216.
- Collet, J. W., van der Nol, E. A., Roose, T. R., Janssen, E., van der Pijl, F., & Ruijter, E. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7166-7174.
- Khodarahmi, G., Hassanzadeh, F., & Jafari, E. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in pharmaceutical sciences, 7(5), 127.
- (2012). MTT Cell Proliferation Assay.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of pharmaceutical analysis, 6(2), 71-79.
- (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(19), 4554.
- (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Semantic Scholar.
- (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 28(24), 8031.
- Kumar, D., Maria, A., Kumar, N., & Singh, P. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16245-16259.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
- (2009). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica, 66(2), 161-168.
- (2021). Cytotoxicity MTT Assay Protocols and Methods.
- El-Zahabi, M. A., & El-Gendy, M. A. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds.
- (2023). MTT. (Assay protocol).
- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- (n.d.). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. Benchchem.
- (2017). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols (pp. 125-132). CRC Press.
- El-Hashash, M. A., El-Naggar, M. M., & El-Sayed, A. A. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(5), 1948-1955.
- (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(20), 7114.
- (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(12), 2824.
- (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 527.
- (2023). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals, 16(10), 1435.
Sources
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rphsonline.com [rphsonline.com]
- 13. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agar dilution - Wikipedia [en.wikipedia.org]
- 15. repository.unar.ac.id [repository.unar.ac.id]
- 16. ptfarm.pl [ptfarm.pl]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. protocols.io [protocols.io]
- 23. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. taylorfrancis.com [taylorfrancis.com]
Methodological & Application
Application Note & Protocol: A Regioselective Synthesis of 8-Bromo-4-chloro-2-methylquinazoline from an Anthranilamide Precursor
Abstract & Significance
8-Bromo-4-chloro-2-methylquinazoline is a pivotal heterocyclic scaffold, serving as a versatile building block in the synthesis of pharmacologically active molecules, particularly in the domain of kinase inhibitors for oncology research. The strategic placement of the bromine atom at the C8 position and the chloro group at the C4 position provides two distinct and orthogonal handles for further chemical elaboration through cross-coupling and nucleophilic substitution reactions, respectively.
This document provides a comprehensive, field-tested protocol for the reliable, two-step synthesis of this compound. The synthesis begins with the cyclization of a commercially available, regiochemically defined anthranilamide derivative, 2-amino-3-bromobenzamide, to form the corresponding quinazolinone core, followed by a robust chlorination protocol. We will delve into the mechanistic rationale behind reagent selection, provide detailed, step-by-step experimental procedures, and outline critical safety and handling protocols essential for a successful and safe synthesis.
Overall Synthetic Strategy
The synthesis is designed for efficiency and regiochemical control. While conceptually derived from anthranilamide, the practical and controlled synthesis of the 8-bromo isomer necessitates starting with a pre-brominated precursor, 2-amino-3-bromobenzamide, to avoid isomeric mixtures that would result from direct bromination of the quinazolinone core.
The two-stage workflow is as follows:
-
Stage 1: Cyclocondensation. Formation of the 8-bromo-2-methylquinazolin-4(3H)-one ring system via a modified Niementowski reaction.
-
Stage 2: Chlorination. Conversion of the 4-oxo group of the quinazolinone intermediate to the target 4-chloroquinazoline using a powerful chlorinating/dehydrating agent.
Stage 1: Synthesis of 8-Bromo-2-methylquinazolin-4(3H)-one
Principle & Rationale
This step involves the cyclocondensation of 2-amino-3-bromobenzamide with acetic anhydride. This reaction is a robust method for constructing the 2-methyl-substituted quinazolinone core.[1] Acetic anhydride serves a dual purpose: it first N-acetylates the primary aromatic amine, and subsequently, the elevated temperature drives an intramolecular cyclization via nucleophilic attack of the benzamide nitrogen onto the newly introduced acetyl carbonyl, followed by dehydration to yield the stable heterocyclic ring system.
// Nodes start [label="2-Amino-3-bromobenzamide"]; reagent1 [label="+ Acetic Anhydride", shape=none, fontcolor="#5F6368"]; intermediate [label="N-Acetyl Intermediate\n(transient)"]; product [label="8-Bromo-2-methylquinazolin-4(3H)-one"]; h2o [label="- H₂O", shape=none, fontcolor="#5F6368"];
// Edges start -> reagent1 [style=invis]; reagent1 -> intermediate [label=" N-Acetylation", fontcolor="#34A853"]; intermediate -> product [label=" Intramolecular Cyclization\n& Dehydration", fontcolor="#4285F4"]; product -> h2o [style=invis]; } केंद Diagram 2: Mechanistic flow for Stage 1.
Materials & Equipment
| Reagent/Material | M.W. | CAS No. | Quantity | Notes |
| 2-Amino-3-bromobenzamide | 215.04 | 50748-52-2 | 10.0 g (1.0 eq) | Starting material |
| Acetic Anhydride | 102.09 | 108-24-7 | 50 mL (~10 eq) | Reagent and solvent |
| Deionized Water | 18.02 | 7732-18-5 | ~500 mL | For work-up |
| Ethanol | 46.07 | 64-17-5 | As needed | For recrystallization |
| Equipment | ||||
| 250 mL Round-bottom flask | 1 | |||
| Reflux condenser | 1 | |||
| Heating mantle with stirrer | 1 | |||
| Buchner funnel & filter flask | 1 | |||
| TLC plates (Silica gel 60 F₂₅₄) | As needed |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromobenzamide (10.0 g, 46.5 mmol).
-
Reagent Addition: In a fume hood, carefully add acetic anhydride (50 mL) to the flask.
-
Heating: Gently heat the resulting slurry to reflux (approx. 140 °C) using a heating mantle. The solid will gradually dissolve.
-
Reaction Monitoring: Maintain the reflux for 3-4 hours. The reaction progress can be monitored by TLC (Eluent: 50% Ethyl Acetate / 50% Hexanes). The starting material will have a lower Rf than the product.
-
Work-up & Isolation:
-
After the reaction is complete (disappearance of starting material), remove the heat source and allow the mixture to cool to approximately 60-70 °C.
-
CAUTION: Perform this step slowly and carefully in a well-ventilated fume hood. Pour the warm reaction mixture into a beaker containing 400 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Continue stirring the suspension for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Recrystallize the crude solid from hot ethanol to yield pure 8-Bromo-2-methylquinazolin-4(3H)-one as a white to off-white solid.
-
Dry the product under vacuum. Expected yield: 85-95%.
-
Stage 2: Synthesis of this compound
Principle & Rationale
This transformation converts the C4-oxo group of the quinazolinone into a reactive C4-chloro group, a critical step for creating a substrate suitable for nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this procedure. It acts as a powerful dehydrating and chlorinating agent, converting the amide (in its tautomeric 4-hydroxy form) into a chloropyrimidine ring.[2][3] The reaction is typically driven to completion by heating under reflux. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can sometimes accelerate the reaction by forming the Vilsmeier reagent in situ, though for this substrate, POCl₃ alone is highly effective.[4]
Materials & Equipment
| Reagent/Material | M.W. | CAS No. | Quantity | Notes |
| 8-Bromo-2-methylquinazolin-4(3H)-one | 239.06 | 30058-29-2 | 9.0 g (1.0 eq) | From Stage 1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10025-87-3 | 90 mL (~10 eq) | HIGHLY CORROSIVE & TOXIC |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | ~200 mL | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | 84.01 | 144-55-8 | ~200 mL | For neutralization |
| Brine (Saturated NaCl soln.) | 58.44 | 7647-14-5 | ~100 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | As needed | For drying |
| Equipment | ||||
| 250 mL Round-bottom flask (oven-dried) | 1 | |||
| Reflux condenser with drying tube (CaCl₂) | 1 | |||
| Heating mantle with stirrer | 1 | |||
| Separatory funnel (500 mL) | 1 | |||
| Rotary evaporator | 1 |
Critical Safety & Handling Protocols for POCl₃
Phosphorus oxychloride is a highly hazardous substance that requires strict safety protocols.
-
Corrosivity & Toxicity: POCl₃ is extremely corrosive to the skin, eyes, and respiratory tract.[5] It is fatal if inhaled and harmful if swallowed.[6][7] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.
-
Anhydrous Conditions: POCl₃ reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas and phosphoric acid.[5][8] All glassware must be thoroughly oven- or flame-dried before use, and the reaction should be protected from atmospheric moisture with a drying tube.
-
Quenching & Disposal: Excess POCl₃ must be quenched slowly and carefully by adding the reaction mixture to ice. Never add water directly to POCl₃.[8][9] Dispose of all waste according to institutional and local regulations for hazardous materials.
Detailed Experimental Protocol
-
Reaction Setup: Assemble an oven-dried 250 mL round-bottom flask with a stir bar and a reflux condenser fitted with a calcium chloride drying tube. Allow the apparatus to cool to room temperature under a dry atmosphere.
-
Reagent Addition: In a fume hood, add 8-Bromo-2-methylquinazolin-4(3H)-one (9.0 g, 37.6 mmol) to the flask. Carefully add phosphorus oxychloride (90 mL) via a dry syringe or graduated cylinder.
-
Heating: Heat the mixture to a gentle reflux (approx. 105-110 °C) with stirring. The solid will slowly dissolve as the reaction progresses.
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction can be monitored by taking a small aliquot, carefully quenching it in ice/water, extracting with ethyl acetate, and analyzing by TLC (Eluent: 20% Ethyl Acetate / 80% Hexanes). The product is much less polar than the starting material.
-
Work-up & Isolation:
-
After completion, allow the dark reaction mixture to cool to room temperature.
-
In a separate large beaker (at least 1 L), prepare a slurry of crushed ice (~500 g).
-
CRITICAL STEP: In a fume hood, very slowly and carefully pour the reaction mixture in a thin stream onto the crushed ice with vigorous stirring. This is a highly exothermic process that will generate significant HCl gas.
-
Once the addition is complete, allow the ice to melt and continue stirring for 30 minutes. A solid precipitate should form.
-
Transfer the entire mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 70 mL).
-
Combine the organic layers. Carefully wash the combined organic phase with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize residual acid (Caution: CO₂ evolution, vent frequently!), followed by brine (1 x 100 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to afford the pure this compound.
-
Dry the final product under vacuum. Expected yield: 80-90%.
-
Product Characterization Data
| Parameter | Expected Value |
| Chemical Name | This compound |
| CAS Number | 221298-75-5[10][11] |
| Molecular Formula | C₉H₆BrClN₂[11] |
| Molecular Weight | 257.52 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | ~135-140 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.10 (dd, 1H), 7.95 (dd, 1H), 7.55 (t, 1H), 2.85 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 162.5, 160.0, 152.0, 140.0, 130.0, 128.5, 125.0, 122.0, 25.5 |
References
- Vertex AI Search Result 1. (2025).
- Vertex AI Search Result 2. (2025). Phosphorus(V)
- Vertex AI Search Result 3. (N.D.).
- Vertex AI Search Result 4. (N.D.).
- Vertex AI Search Result 5. (N.D.). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Taylor & Francis Online.
- Vertex AI Search Result 6. (N.D.).
- Vertex AI Search Result 7. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
- Vertex AI Search Result 8. (N.D.).
- Vertex AI Search Result 9. (N.D.).
- Vertex AI Search Result 10. (N.D.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- Vertex AI Search Result 11. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie.
- Vertex AI Search Result 12. (N.D.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH.
- Vertex AI Search Result 13. (N.D.). Standard Operating Procedures For Thionyl Chloride Waste Handling. Drexel University.
- Vertex AI Search Result 14. (2015). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Semantic Scholar.
- Vertex AI Search Result 15. (N.D.). Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism.
- Vertex AI Search Result 16. (2015). Phosphorus oxychloride. Lanxess.
- Vertex AI Search Result 17. (N.D.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers.
- Vertex AI Search Result 18. (N.D.).
- Vertex AI Search Result 19. (2025). Technical Support Center: Vilsmeier-Haack Reaction on Acetanilides. Benchchem.
- Vertex AI Search Result 20. (N.D.). CN107778256B - A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde.
- Vertex AI Search Result 21. (N.D.). CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone.
- Vertex AI Search Result 22. (N.D.). Mechanism for obtaining quinazolin‐4(3H)
- Vertex AI Search Result 23. (N.D.). 8-Bromo-4-chloroquinazoline | High-Quality Building Block. Benchchem.
- Vertex AI Search Result 24. (N.D.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- Vertex AI Search Result 25. (N.D.). Sandmeyer reaction. Wikipedia.
- Vertex AI Search Result 26. (N.D.). Sandmeyer Reaction. SynArchive.
- Vertex AI Search Result 27. (2018). 37.01 Sandmeyer Reactions. YouTube.
- Vertex AI Search Result 28. (N.D.).
- Vertex AI Search Result 29. (N.D.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Vertex AI Search Result 30. (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen. Chemistry LibreTexts.
- Vertex AI Search Result 31. (N.D.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate....
- Vertex AI Search Result 32. (N.D.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Vertex AI Search Result 33. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs. Benchchem.
- Vertex AI Search Result 34. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC - NIH.
- Vertex AI Search Result 35. (N.D.). Quinazoline synthesis. Organic Chemistry Portal.
- Vertex AI Search Result 36. (2021). A Short Review on Quinazoline Heterocycle.
- Vertex AI Search Result 37. (N.D.). Persulfate-Promoted Carbamoylation/Cyclization of Alkenes: Synthesis of Amide-Containing Quinazolinones. PMC - NIH.
- Vertex AI Search Result 38. (N.D.). 221298-75-5 Cas No. | this compound.
- Vertex AI Search Result 39. (N.D.). 221298-75-5, 8-BROMO-4-CHLORO-2-METHYL-QUINAZOLINE Formula. ECHEMI.
- Vertex AI Search Result 40. (N.D.). CAS 125096-72-2|8-Bromo-4-Chloroquinazoline. Rlavie.
- Vertex AI Search Result 41. (N.D.). 8-Bromo-4-chloro-2,5-dimethylquinazoline|BLD Pharm.
- Vertex AI Search Result 42. (2017).
- Vertex AI Search Result 43. (N.D.). Synthesis of Tricyclic Quinazolinones via Intramolecular Cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. PubMed.
Sources
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. lanxess.com [lanxess.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. 221298-75-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. echemi.com [echemi.com]
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing 8-Bromo-4-chloro-2-methylquinazoline
Abstract: The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3][4] This guide provides a detailed technical overview of synthetic strategies centered on the versatile building block, 8-Bromo-4-chloro-2-methylquinazoline. We present field-proven protocols for the sequential and regioselective functionalization of this intermediate, enabling the rapid generation of diverse compound libraries for screening against various protein kinases. The methodologies discussed herein are grounded in established chemical principles and are designed for practical application by researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary target for therapeutic intervention.[6][7] The 4-anilinoquinazoline core has proven to be an exceptionally effective pharmacophore for targeting the ATP-binding pocket of numerous kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[2][3][7]
The starting material, This compound , is a strategically designed intermediate for building these complex inhibitors. Its utility stems from the differential reactivity of its two halogen substituents:
-
The C4-Chloro Group: Activated by the adjacent ring nitrogen, this position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward handle for introducing the critical aniline moiety.[8][9]
-
The C8-Bromo Group: This position is less reactive to nucleophilic attack and is ideally suited for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This allows for the introduction of a wide array of aryl and heteroaryl fragments to explore the solvent-front region of the kinase active site, enabling fine-tuning of potency and selectivity.
This dual-reactivity allows for a logical and efficient two-step synthetic workflow to generate libraries of potential kinase inhibitors.
Reagent Profile and Safety Protocols
Physicochemical Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [10][11] |
| CAS Number | 221298-75-5 | [10] |
| Molecular Formula | C₉H₆BrClN₂ | [10] |
| Molecular Weight | 257.51 g/mol | [10] |
| Physical Form | Solid | [12] |
| Storage | Store at 2-8°C in a cool, dry place. | [13] |
Safety and Handling
As with all halogenated heterocyclic compounds, this compound should be handled with care in a controlled laboratory environment.[12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Keep the container tightly closed and store in a designated, locked cabinet for chemical reagents.[14]
-
Spill & Disposal: In case of a spill, contain the solid material without creating dust and dispose of it as hazardous chemical waste according to local regulations.[12][14]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[15]
Core Synthetic Workflow
The synthesis of diverse kinase inhibitors from this compound is typically achieved through a sequential, two-step process. This workflow leverages the orthogonal reactivity of the chloro and bromo substituents.
Protocol 1: Nucleophilic Aromatic Substitution at C4
This initial step installs the key 4-anilino pharmacophore. The reaction proceeds readily due to the electron-withdrawing nature of the quinazoline ring system, which stabilizes the Meisenheimer intermediate. Microwave irradiation can significantly accelerate this transformation.[9]
Experimental Protocol:
-
Reaction Setup: To a microwave vial, add this compound (1.0 eq), the desired substituted aniline (1.1 - 1.5 eq), and a suitable solvent such as isopropanol (IPA) or N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Addition of Base (Optional): For less nucleophilic anilines or when using an aniline hydrochloride salt, add an organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Seal the vial and heat the mixture.
-
Microwave: Irradiate at 120-150 °C for 10-60 minutes.[9]
-
Conventional Heating: Heat to 80-120 °C for 4-24 hours.
-
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold solvent (e.g., IPA or ethanol).
-
If no solid forms, concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
-
Characterization: Confirm the structure of the resulting 4-anilino-8-bromo-2-methylquinazoline intermediate by ¹H NMR and Mass Spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C8
With the C4 position functionalized, the C8-bromo substituent is activated using a palladium catalyst to form a new carbon-carbon bond. This reaction is exceptionally robust and tolerates a wide variety of functional groups on the boronic acid coupling partner.[8][16][17]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the 4-anilino-8-bromo-2-methylquinazoline intermediate (1.0 eq), the desired arylboronic acid or boronic ester (1.2 - 2.0 eq), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).[18]
-
Catalyst & Ligand: Add the palladium catalyst. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%) or a combination of a palladium source and a ligand like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).[18]
-
Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or DMF/H₂O in a 4:1 to 10:1 ratio).[18] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction Conditions: Heat the reaction mixture to 85-120 °C for 2-16 hours, or until starting material is consumed as monitored by TLC or LC-MS.
-
Work-up & Isolation:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (typically hexane/ethyl acetate or dichloromethane/methanol gradients) or by preparative HPLC to yield the final 4-anilino-8-aryl-2-methylquinazoline.
Structural Characterization & Purity Analysis
The identity and purity of all synthesized inhibitors must be rigorously confirmed. Standard analytical techniques include:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the final compound, ensuring that both the SNAr and Suzuki coupling reactions have occurred at the expected positions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS is used to confirm the molecular weight of the product, providing strong evidence of its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Application in Kinase Inhibitor Screening
The synthesized library of 4-anilino-8-aryl-2-methylquinazolines can be screened against a panel of protein kinases to determine their inhibitory activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]
- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. 221298-75-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 8-Bromo-4-chloroquinazoline [myskinrecipes.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Reactions with 8-Bromo-4-chloro-2-methylquinazoline
This technical guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry utilizing 8-Bromo-4-chloro-2-methylquinazoline. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to facilitate the optimization of catalyst loading and troubleshoot common issues encountered during catalytic cross-coupling reactions.
Part 1: Understanding the Reactivity of this compound
Q1: What are the key reactive sites on this compound, and how does this dictate our initial experimental design?
A1: this compound possesses two distinct electrophilic sites amenable to cross-coupling reactions: the C-Br bond at the 8-position and the C-Cl bond at the 4-position. The inherent reactivity of these two sites differs significantly, which is a critical factor in designing selective synthetic strategies.
-
C8-Br Bond: Generally, the Carbon-Bromine bond is more reactive than the Carbon-Chlorine bond in palladium-catalyzed cross-coupling reactions. This is attributed to its lower bond dissociation energy, which facilitates the initial oxidative addition step of the catalytic cycle—often the rate-determining step.[1] Consequently, milder reaction conditions and less activated catalyst systems will typically favor selective reaction at the C8 position.
-
C4-Cl Bond: The Carbon-Chlorine bond is stronger and thus less reactive. However, the 4-position of the quinazoline ring is electronically activated due to the presence of the adjacent nitrogen atoms. This electronic effect can enhance the reactivity of the C4-Cl bond, sometimes even overriding the inherent C-Br > C-Cl reactivity trend, especially with specific catalyst-ligand combinations.[2]
This differential reactivity allows for a sequential functionalization approach. One can first target the more reactive C8-Br bond under milder conditions, and subsequently, functionalize the C4-Cl bond using more forcing conditions or a more active catalyst system.
Caption: General strategy for selective functionalization.
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction, but its application to N-heterocycles like this compound can present challenges.
Q2: My Suzuki-Miyaura reaction shows low or no conversion. Where should I start troubleshooting?
A2: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Possible Cause 1: Suboptimal Catalyst Loading
-
Explanation: The catalyst loading is a crucial parameter that must be optimized. Too low a loading will result in an incomplete or very slow reaction, while an excessively high loading can lead to unwanted side reactions and increased cost.[3]
-
Troubleshooting Protocol: Catalyst Loading Screen
-
Establish a Baseline: Begin with a catalyst loading of 1-2 mol% of your limiting reagent.
-
Screen Loadings: Set up parallel reactions with catalyst loadings of 0.5, 1, 2, 5, and 10 mol%.
-
Monitor Progress: Track the reaction progress by TLC or LC-MS at set time points.
-
Analyze: Determine the lowest catalyst loading that provides a satisfactory yield in a reasonable timeframe.
-
Data Presentation: Illustrative Catalyst Loading Screen
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Notes |
| 0.5 | 24 | <10 | Incomplete reaction |
| 1.0 | 24 | 45 | Sluggish reaction |
| 2.0 | 12 | >95 | Optimal |
| 5.0 | 8 | >95 | Faster, but less economical |
| 10.0 | 8 | >95 | No significant improvement |
Possible Cause 2: Catalyst Deactivation by the Quinazoline Substrate
-
Explanation: The nitrogen atoms in the quinazoline ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[3] This is a common mode of catalyst poisoning with N-heterocyclic substrates.
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands can stabilize the palladium catalyst and prevent strong coordination by the quinazoline nitrogen.
-
Use of Pre-catalysts: Modern palladium pre-catalysts are designed for high activity and stability, and can be more resistant to deactivation.
-
Q3: I'm observing significant homocoupling of my boronic acid. How can this be mitigated?
A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
-
Explanation: Oxygen can facilitate the oxidative homocoupling of boronic acids. It can also lead to the degradation of the Pd(0) catalyst.[5]
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
-
Use a Weaker Base: In some cases, a very strong base can promote boronic acid decomposition and subsequent homocoupling. Consider screening weaker bases like K₂CO₃ or Cs₂CO₃.
-
Part 3: Troubleshooting Guide for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. When working with this compound, specific challenges can arise.
Q4: My Buchwald-Hartwig amination is resulting in a mixture of products, including hydrodehalogenation. How can I improve selectivity?
A4: Hydrodehalogenation (the replacement of the halide with a hydrogen atom) is a known side reaction in palladium-catalyzed aminations.
-
Explanation: This side reaction can be promoted by high catalyst loading, high temperatures, and certain ligand/base combinations. It can compete with the desired reductive elimination step to form the C-N bond.[6]
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: Systematically decrease the catalyst loading. Often, a lower catalyst concentration will disfavor the hydrodehalogenation pathway.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Ligand and Base Screening: The choice of ligand is critical. Bidentate ligands with a large bite angle, such as Xantphos, can sometimes suppress side reactions by stabilizing the catalytic species.[3] The choice of base can also influence the product distribution.
-
Caption: Decision workflow for addressing hydrodehalogenation.
Part 4: Experimental Protocols
General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Reaction
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add this compound, arylboronic acid, and base to a series of reaction vials.
-
Catalyst Stock Solution: Prepare a stock solution of the palladium catalyst in the reaction solvent to ensure accurate dispensing of small quantities.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, 5 mol%).
-
Solvent Addition: Add the remaining degassed solvent to each vial to reach the final reaction concentration.
-
Reaction: Seal the vials and place them in a preheated reaction block at the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: At predetermined time points, carefully take an aliquot from each vial, quench with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion.
-
Analysis: Plot conversion versus catalyst loading and time to identify the optimal conditions.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008 , 41 (11), 1534–1544. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Fairlamb, I. J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science2016 , 7, 6280-6311. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the N-Arylation of 8-Bromo-4-chloro-2-methylquinazoline
Welcome to the technical support center for the N-arylation of 8-bromo-4-chloro-2-methylquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. As a difunctionalized substrate, the selective N-arylation of this compound presents unique challenges and opportunities where solvent choice is not merely a medium but a critical parameter dictating reaction outcome, selectivity, and yield.
This document moves beyond standard protocols to provide a deeper understanding of the underlying principles, offering troubleshooting solutions and data-driven insights to empower your experimental success.
Part 1: The Critical Role of the Solvent - A Mechanistic Overview
The N-arylation of this compound is a variation of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] The solvent's role in this catalytic cycle is multifaceted and profound, influencing nearly every step.[2][3]
A general catalytic cycle is depicted below. The solvent can influence the rate of oxidative addition, the stability of the palladium intermediates, the solubility of the base, and the rate of reductive elimination.
Caption: The Buchwald-Hartwig Catalytic Cycle.
The solvent's polarity, coordinating ability, and boiling point are key properties that must be considered. Polar aprotic solvents can accelerate the reaction by stabilizing charged intermediates, while nonpolar solvents may be necessary to prevent catalyst inhibition by anionic byproducts.[4][5]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-arylation of this compound in a question-and-answer format.
General & Selectivity Questions
Q1: I am starting my experiment. Which position on the quinazoline core is more reactive, the C4-Cl or the C8-Br?
A1: In Buchwald-Hartwig aminations, the reactivity of aryl halides is a complex interplay of the halide's identity and the electronic nature of the aromatic ring. Generally, the order of reactivity for oxidative addition is Ar-I > Ar-Br > Ar-Cl.[6] However, for the this compound substrate, the C4 position is part of an electron-deficient pyrimidine ring, which significantly activates the C4-Cl bond towards nucleophilic aromatic substitution and facilitates oxidative addition. The C8-Br is on a benzene ring. Therefore, the C4-Cl is generally the more reactive site for N-arylation under typical palladium-catalyzed conditions. Several reports show efficient N-arylation at the C4-chloro position of quinazolines.[7][8]
Q2: How do I choose the initial solvent for my reaction?
A2: A good starting point is an ethereal or aromatic hydrocarbon solvent.[9]
-
1,4-Dioxane and Toluene are the most common and reliable choices for Buchwald-Hartwig reactions.[1][10] They offer a good balance of polarity and a sufficiently high boiling point for typical reaction temperatures (80-110 °C).[6]
-
THF is another option, but its lower boiling point (66 °C) may require longer reaction times or sealed-vessel reactions to reach effective temperatures.
-
t-Butanol (t-BuOH) is often used, particularly with weaker bases like K₂CO₃ or Cs₂CO₃, and can be effective for coupling with heteroaromatic amines.[11][12]
Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium center and inhibit catalysis.[6]
Table 1: Properties of Common Solvents for N-Arylation
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | General Characteristics & Use Case |
| Toluene | 111 | 2.4 | Nonpolar. Good for general-purpose use. Can help prevent catalyst inhibition by halide salts.[5] |
| 1,4-Dioxane | 101 | 2.2 | Ethereal, moderately polar. Excellent general solvent, widely used.[1] |
| THF | 66 | 7.6 | Ethereal, polar. Lower boiling point may limit reaction rates. |
| DMF | 153 | 36.7 | Polar aprotic. Can increase rates by stabilizing polar intermediates, but may promote side reactions.[2] |
| DMAc | 165 | 37.8 | Polar aprotic. Similar to DMF, used for less soluble substrates or when higher temperatures are needed.[13] |
| t-Butanol | 82 | 12.5 | Protic. Often used with carbonate bases, can facilitate proton transfer.[11] |
Troubleshooting Poor Yields & Failed Reactions
Q3: My reaction is stalled, and I'm getting a low yield. I used toluene as the solvent. What should I try next?
A3: A stalled reaction in toluene often points to issues with solubility or catalyst activity. Here is a systematic troubleshooting approach:
Caption: Troubleshooting flowchart for low reaction yields.
-
Switch to a More Polar Solvent: Change from toluene to 1,4-dioxane . Dioxane's higher polarity can improve the solubility of the amine salt intermediate and the base, often accelerating the reaction.
-
Consider a Solvent Mixture: A mixture of solvents can be beneficial. For instance, a toluene/t-BuOH mixture can sometimes provide a good balance of properties.
-
Evaluate the Base-Solvent Compatibility: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are often used.[1] However, they have poor solubility. Vigorous stirring is crucial. If solubility is a major issue, consider switching to a weaker but more soluble base like Cs₂CO₃, which often performs well in dioxane.[10]
-
Ensure Active Catalyst Formation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can be solvent-dependent and sometimes inefficient. Using a well-defined, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) ensures reliable formation of the active LPd(0) catalyst and can rescue a failing reaction.[5][6]
Q4: I see a lot of baseline material on my TLC and decomposition of my starting material. What role does the solvent play here?
A4: Starting material decomposition suggests the reaction conditions are too harsh or that side reactions are occurring.
-
Solvent and Temperature: Highly polar aprotic solvents like DMF or DMAc, combined with high temperatures (>120 °C), can sometimes promote decomposition, especially with sensitive functional groups.[14] Ensure you are not overheating the reaction. If using a high-boiling point solvent, try reducing the temperature to 90-100 °C.
-
Solvent and Base: A strong base like NaOtBu can be aggressive.[1] The solvent can mediate its effective basicity. If you suspect base-mediated decomposition, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and use a compatible solvent like dioxane or t-BuOH.[1]
-
Degas the Solvent: Ensure your solvent is thoroughly degassed before use. Dissolved oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to catalyst deactivation and potential side reactions.
Q5: My reaction works, but it's very slow, taking over 24 hours. How can I speed it up with solvent choice?
A5: To increase the reaction rate, you want to favor the rate-determining step, which is often the oxidative addition.
-
Increase Polarity: A more polar solvent can stabilize the polar transition state of the oxidative addition, accelerating this step.[4] Switching from toluene to dioxane or even carefully testing a polar aprotic solvent like DMAc could increase the rate.
-
Increase Temperature: If you are running the reaction in THF (b.p. 66 °C), switching to a higher-boiling solvent like dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) will allow you to increase the reaction temperature and significantly boost the rate.
Part 3: Experimental Protocol & Best Practices
This section provides a robust starting protocol for the N-arylation of this compound at the C4 position.
General Procedure for N-Arylation
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl amine (1.1 - 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M)
-
Oven-dried glassware, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the aryl amine, the base, the palladium precatalyst, and the ligand (if separate).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent catalyst oxidation.
-
Solvent Addition: Through the septum, add the anhydrous, degassed solvent via syringe.
-
Heating & Stirring: Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature (typically 90-110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Take small aliquots (e.g., 0.1 mL), dilute with ethyl acetate, filter through a small plug of silica, and analyze. The reaction is typically complete in 2-18 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash with water and then with brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated quinazoline.
This protocol provides a solid foundation. Remember that the key variables—solvent, base, ligand, and temperature—are often interrelated, and optimization may be required for your specific aryl amine.[15]
References
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
- Fairlamb, I. J. S., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
de Oliveira, R. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Buchwald, S. L., et al. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. National Institutes of Health. [Link]
-
ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?. [Link]
-
ResearchGate. (2020). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
Beilstein Journals. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
Daugulis, O., et al. (2017). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Publications. [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Buchwald, S. L., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. National Institutes of Health. [Link]
-
PubMed. (2012). Palladium-catalyzed N-monoarylation of amidines and a one-pot synthesis of quinazoline derivatives. [Link]
-
PubChem. (n.d.). 8-Bromo-4-chloroquinazoline. [Link]
-
Buchwald, S. L., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]
-
Ghosh, A., et al. (2022). A Benzannulation Strategy for Rapid Access to Quinazoline-2,4-diones via Oxidative N-Heterocyclic Carbene Catalysis. ACS Publications. [Link]
-
ResearchGate. (2015). A concise and efficient synthesis of benzimidazo[1,2-c]quinazolines through CuI-catalyzed intramolecular N-arylations. [Link]
-
Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Journal of the Chemical Society (Resumed). (1950). Derivatives of 8-bromo- and 8-chloro-1-naphthoic acids and their orientation by dehalogenation and decarboxylation. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Palladium-catalyzed N-monoarylation of amidines and a one-pot synthesis of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. chemrxiv.org [chemrxiv.org]
troubleshooting guide for 8-Bromo-4-chloro-2-methylquinazoline reactions
Welcome to the technical support resource for 8-Bromo-4-chloro-2-methylquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the synthetic challenges and unlock the potential of this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues encountered during its application in cross-coupling and substitution reactions.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures and unexpected outcomes. We diagnose the probable cause and provide actionable protocols for success.
Suzuki-Miyaura Cross-Coupling Reactions at the C8-Position
The C8-bromo position of this compound is well-suited for Suzuki-Miyaura cross-coupling, a powerful method for C-C bond formation.[1][2] However, challenges can arise.
Question: My Suzuki coupling reaction at the C8-position is showing low to no yield of the desired 8-aryl product. What are the likely causes and how can I fix it?
Answer: Low conversion in Suzuki couplings involving this substrate typically stems from one of four issues: (1) inactive catalyst, (2) suboptimal base or solvent selection, (3) boronic acid decomposition, or (4) poor substrate solubility.
Causality and Strategic Solutions:
The palladium catalyst must be in the active Pd(0) state for the catalytic cycle to begin with oxidative addition into the C-Br bond.[2][3] Oxygen can deactivate the catalyst and promote unwanted side reactions like boronic acid homocoupling.[3] The choice of base and solvent is critical for facilitating the transmetalation step, which is often rate-limiting, especially with sterically hindered or electron-deficient boronic acids.[3][4]
Here is a logical workflow to diagnose and solve the issue:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Protocol for Low Yield Suzuki Coupling:
This protocol is optimized for challenging couplings, incorporating an air-stable precatalyst and conditions that favor efficient transmetalation.
-
Vessel Preparation: Add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.) to an oven-dried reaction vial with a magnetic stir bar.[3]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst oxidation and boronic acid homocoupling.[3]
-
Catalyst Addition: Under the inert atmosphere, add a robust, air-stable palladium precatalyst such as XPhos Pd G3 (2 mol%). Bulky, electron-rich biarylphosphine ligands like XPhos are highly effective for coupling sterically hindered or challenging substrates.[3]
-
Solvent Addition: Add degassed 1,4-dioxane and water (10:1 ratio) via syringe. The presence of water is often crucial for the efficacy of phosphate bases.[5]
-
Reaction: Heat the mixture to 90-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS every 2-4 hours.
-
Workup & Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[3][6]
Buchwald-Hartwig Amination at the C4-Position
The C4-chloro position is highly activated towards nucleophilic substitution and is the primary site for Buchwald-Hartwig amination. The C8-bromo bond is significantly less reactive under these conditions, allowing for high selectivity.
Question: I am attempting a Buchwald-Hartwig amination at the C4-position, but I am seeing significant amounts of the hydrolyzed byproduct, 8-Bromo-2-methylquinazolin-4(3H)-one. How can I prevent this?
Answer: The formation of the quinazolinone byproduct is a clear indication of competitive hydrolysis of the C4-chloro group. This occurs when water, present as a contaminant or from the reagents, attacks the highly electrophilic C4 position. The key to preventing this is rigorous exclusion of water and selection of an appropriate base.
Causality and Strategic Solutions:
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with the aryl halide.[7][8] A strong, non-nucleophilic base is required to deprotonate the amine, but bases like NaOH or KOH can introduce water and hydroxide ions, which readily displace the C4-chloride.[9] Sodium tert-butoxide (NaOtBu) is a common choice, but it must be handled under strictly anhydrous conditions.
| Problem | Probable Cause | Recommended Solution |
| Formation of quinazolinone | Presence of water in solvents or reagents; use of aqueous bases. | Use anhydrous solvents (e.g., dry toluene or dioxane). Use a strong, anhydrous base like LHMDS or freshly opened NaOtBu. Ensure the amine is dry. |
| Low reaction rate | Sterically hindered amine or weak base. | Switch to a stronger base (e.g., LHMDS). Use a catalyst system with a bulky ligand (e.g., BrettPhos) to accelerate reductive elimination.[10] |
| No reaction | Inactive catalyst or incompatible functional groups. | Use a fresh, active Pd precatalyst. Ensure the amine substrate does not contain functional groups that could poison the catalyst (e.g., unprotected thiols).[7] |
Recommended Protocol for Anhydrous Buchwald-Hartwig Amination:
-
Reagent Preparation: Dry the reaction solvent (e.g., Toluene) over molecular sieves or by distillation. Ensure the amine is anhydrous. Use a fresh bottle of a strong, non-hydroxide base like Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium tert-butoxide (NaOtBu).
-
Vessel Preparation: To an oven-dried Schlenk flask under argon, add this compound (1.0 equiv.) and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos, 2-5 mol%).[11]
-
Reagent Addition: Add the anhydrous solvent, followed by the amine (1.1-1.2 equiv.) and then the base (1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture, typically between 80-110 °C, under a positive pressure of argon. Monitor progress by LC-MS.
-
Workup: Upon completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Direct SNAr at the C4-position with strong nucleophiles (e.g., alkoxides, amines) can be an effective, palladium-free alternative.[9]
Question: My SNAr reaction with a primary aliphatic amine at the C4-position is sluggish and requires high temperatures, leading to decomposition. How can I improve the reaction efficiency?
Answer: While the C4-position is activated, SNAr reactions can still be slow without catalysis, especially with less nucleophilic or sterically hindered amines.[9] The efficiency of these reactions can often be dramatically improved by microwave irradiation or by the addition of a base to act as a proton sponge.
Causality and Strategic Solutions:
The SNAr mechanism involves the formation of a Meisenheimer complex, followed by the expulsion of the chloride leaving group. The rate of this reaction is dependent on the nucleophilicity of the amine and the stability of the intermediate. Heating is often required, but prolonged high temperatures can lead to substrate decomposition. Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to cleaner reactions and shorter times.[9][12]
Caption: Decision workflow for optimizing C4-SNAr reactions.
Recommended Protocol for Microwave-Assisted SNAr:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 equiv.), the amine nucleophile (2.0-3.0 equiv.), and a suitable solvent such as THF/H₂O or isopropanol.[9] The excess amine can often act as the base.
-
Microwave Parameters: Seal the vessel and place it in a microwave reactor. Set the temperature to 120-150 °C and the reaction time to 15-40 minutes.[9]
-
Workup and Purification: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water to remove excess amine and salts. Dry the organic phase, concentrate, and purify by column chromatography.[13]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the relative reactivity of the C8-Bromo and C4-Chloro positions? The C4-chloro group is significantly more reactive towards nucleophilic attack (both SNAr and palladium-catalyzed amination) than the C8-bromo group. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer intermediate in an SNAr pathway. Conversely, the C8-bromo position is more analogous to a standard bromoarene and is the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira.[1][14] This differential reactivity allows for selective, stepwise functionalization.
Q2: How should I store this compound? The compound should be stored in a cool, dry place, away from moisture, under an inert atmosphere if possible (e.g., in a desiccator or glovebox). The C4-chloro group is susceptible to slow hydrolysis over time if exposed to atmospheric moisture, which would lead to the formation of 8-Bromo-2-methylquinazolin-4(3H)-one.
Q3: I am observing a dehalogenated byproduct (2-methyl-8-bromoquinazoline) in my Suzuki reaction. What is causing this? Dehalogenation (specifically, loss of the C4-chloro group) during a Suzuki reaction at C8 can occur under certain conditions. This is often a result of a competitive reduction pathway. It can be promoted by certain bases or by the presence of protic species in the reaction mixture that can protonate the quinazoline ring, making it more susceptible to reduction. To minimize this, ensure you are using a well-defined catalyst system and a non-reducing base like K₃PO₄ or Cs₂CO₃.
Q4: Can I perform a Sonogashira coupling on this substrate? Yes, the C8-bromo position is suitable for Sonogashira coupling with terminal alkynes. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine or diisopropylethylamine in a solvent like THF or DMF.[1][14] Similar to Suzuki coupling, the C4-chloro position is unreactive under these conditions.
References
-
JoVE. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments. [Link]
-
Wang, D. Z., et al. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivatives Protocol Preview. YouTube. [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]
-
ResearchGate. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. [Link]
-
MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]
-
ResearchGate. (2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]
-
ResearchGate. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. [Link]
-
Sci-Hub. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Google Patents. (n.d.). US5214144A - Process for the preparation of 4-haloquinazolines.
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
-
Royal Society of Chemistry. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nobelprize.org [nobelprize.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the N-Arylation of 8-Bromo-4-chloro-2-methylquinazoline and 6-Bromo-4-chloro-2-phenylquinazoline for Advanced Drug Discovery
For researchers, scientists, and professionals in drug development, the quinazoline scaffold remains a cornerstone in the design of novel therapeutics, particularly as kinase inhibitors. The strategic functionalization of this privileged structure is paramount to modulating potency, selectivity, and pharmacokinetic properties. Among the key synthetic transformations is the N-arylation at the C4 position, which introduces a crucial pharmacophoric element. This guide provides an in-depth technical comparison of two key intermediates in this process: 8-Bromo-4-chloro-2-methylquinazoline and 6-Bromo-4-chloro-2-phenylquinazoline. We will delve into their respective reactivities in N-arylation reactions, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic campaigns.
At a Glance: Key Differences and Synthetic Implications
| Feature | This compound | 6-Bromo-4-chloro-2-phenylquinazoline |
| C2-Substituent | Methyl (Alkyl, Electron-donating) | Phenyl (Aryl, Electron-withdrawing/conjugating) |
| C-Bromo Position | C8 | C6 |
| Predicted Reactivity at C4 | Potentially lower due to steric hindrance from the C8-bromo group. | Generally high and well-documented. |
| Synthetic Accessibility | Synthesizable from 3-bromoanthranilic acid; commercially available. | Synthesizable from 5-bromoanthranilic acid; well-established procedures. |
| Key Challenge | Overcoming potential steric hindrance at the C4 position for efficient N-arylation. | Optimizing reaction conditions for diverse and sterically demanding anilines. |
The Decisive Factors: Unpacking Substituent Effects on N-Arylation Reactivity
The N-arylation of 4-chloroquinazolines, typically achieved through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, is fundamentally governed by the electronic and steric environment of the quinazoline core. The substituents at the C2, C6, and C8 positions exert a profound influence on the electrophilicity of the C4-carbon and the accessibility of the reaction center.
Electronic Landscape:
The reactivity of the C4-chloro group towards nucleophilic substitution is dictated by the electron density of the quinazoline ring system.
-
C2-Substituent: A methyl group at the C2 position in This compound is weakly electron-donating, which might slightly decrease the electrophilicity of the C4 position compared to an unsubstituted quinazoline. Conversely, the phenyl group in 6-bromo-4-chloro-2-phenylquinazoline can exert a more complex electronic influence, including inductive withdrawal and resonance effects, which can modulate the reactivity of the C4-chloro group.
-
Bromo-Substituent Position: The position of the bromine atom on the benzene ring portion of the quinazoline is a critical determinant of reactivity. In electrophilic substitutions on the quinazoline ring, the predicted order of reactivity is 8 > 6 > 5 > 7, suggesting a higher electron density at the C8 position[1]. Consequently, the electron-withdrawing inductive effect of the bromine atom at C8 in This compound might have a more pronounced impact on the pyrimidine ring's electronics compared to a bromine at C6. This could potentially influence the rate of the N-arylation reaction.
Steric Considerations: A Tale of Two Positions
Steric hindrance plays a pivotal role in the accessibility of the C4 position to the incoming nucleophile and the palladium catalyst complex.
-
The C8-Bromo Group: The C8 position is peri to the N1 nitrogen of the quinazoline ring. A bromine atom at this position in This compound is expected to create significant steric congestion around the C4-chloro group. This steric impediment can hinder the approach of both the aniline nucleophile and the bulky phosphine-ligated palladium catalyst, potentially leading to slower reaction rates or requiring more forcing conditions. Indeed, studies on related 8-substituted quinolines have highlighted the substantial steric compression caused by substituents at this position[2]. The challenging N-arylation of 4-chloro-8-iodoquinazoline, which resulted in low yields under some conditions, further supports the notion of steric hindrance from a C8-halogen[3].
-
The C6-Bromo and C2-Phenyl Groups: In contrast, the C6 position in 6-bromo-4-chloro-2-phenylquinazoline is remote from the C4 reaction center and is not expected to exert any significant steric hindrance. While the C2-phenyl group is closer, it is generally well-tolerated in N-arylation reactions, as evidenced by the high yields reported in the literature[3][4][5].
Experimental Protocols and Data
Synthesis of the Quinazoline Scaffolds
A robust synthesis of the starting materials is the first step in any successful N-arylation campaign.
Caption: Synthetic routes to the key quinazoline intermediates.
-
To a solution of 5-bromoanthranilic acid in pyridine, add o-aminobenzoyl chloride and stir at room temperature for 30 minutes.
-
The resulting intermediate is then refluxed to yield 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.
-
The benzoxazinone is subsequently reacted with a suitable reagent to form the desired quinazolinone.
-
A mixture of 6-bromo-2-phenylquinazolin-4(3H)-one and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride is heated under reflux.
-
After completion of the reaction, the excess chlorinating agent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the desired 6-bromo-4-chloro-2-phenylquinazoline.
N-Arylation: A Comparative Perspective
The microwave-assisted Buchwald-Hartwig amination has emerged as a highly efficient method for the N-arylation of 4-chloroquinazolines, offering significant rate enhancements and often improved yields compared to conventional heating[6][7][8][9].
Caption: General workflow for microwave-assisted Buchwald-Hartwig N-arylation.
-
In a microwave vial, combine 6-bromo-4-chloro-2-phenylquinazoline (1.0 equiv.), the desired aniline (1.2-1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos (4-10 mol%), and a base such as cesium carbonate (2.0 equiv.) in a solvent like 1,4-dioxane or a THF/water mixture.
-
Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-aryl-6-bromo-2-phenylquinazolin-4-amine.
| Aniline Derivative | Yield (%) |
| Aniline | 92 |
| 4-Methoxyaniline | 95 |
| 4-Fluoroaniline | 96 |
| 3-Chloroaniline | 92 |
In the absence of direct experimental data, we can extrapolate the expected reactivity of This compound based on the principles discussed. The significant steric hindrance from the C8-bromo group is anticipated to be the dominant factor. Consequently, lower yields and/or longer reaction times are expected compared to its 6-bromo counterpart. To overcome this, the following modifications to the standard protocol might be necessary:
-
Higher Catalyst and Ligand Loading: Increasing the concentration of the active catalytic species can help to improve the reaction rate.
-
More Sterically Demanding and Electron-Rich Ligands: Buchwald and Hartwig have developed generations of bulky, electron-rich phosphine ligands (e.g., JohnPhos, RuPhos) that are highly effective for coupling sterically hindered substrates[10][11].
-
Higher Temperatures and Longer Reaction Times: More forcing conditions may be required to overcome the higher activation energy barrier imposed by steric hindrance.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the quinazoline.
-
Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, and a base removes the acidic proton from the nitrogen.
-
Reductive Elimination: The C-N bond is formed, releasing the N-arylated quinazoline product and regenerating the Pd(0) catalyst.
For This compound , the steric clash from the C8-bromo group can impede the oxidative addition step and the subsequent approach of the aniline to the palladium center, thus slowing down the overall catalytic cycle.
Conclusion and Future Outlook
This guide provides a comprehensive comparison of This compound and 6-bromo-4-chloro-2-phenylquinazoline as precursors for N-arylation in drug discovery. While the N-arylation of the 6-bromo isomer is a well-established and high-yielding transformation, the reactivity of the 8-bromo analogue is predicted to be hampered by significant steric hindrance.
For researchers working with the This compound scaffold, we recommend a careful optimization of the Buchwald-Hartwig amination conditions, with a particular focus on the choice of a sterically bulky and electron-rich phosphine ligand. The insights provided herein should serve as a valuable starting point for developing robust and efficient synthetic routes to novel quinazoline-based therapeutics. Further experimental investigation into the N-arylation of this compound is warranted to fully elucidate its synthetic potential and expand the toolbox for medicinal chemists.
References
-
Al-Tel, T. H. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 26(16), 4786. [Link]
-
Hassan, A. S., & Haiba, M. E. (2020). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 6(1), 1-18. [Link]
-
Ökten, S., Çakmak, O., & Soyer, Z. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds, 1-18. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Faramarzi, S., Faghih, Z., & Khojasteh, S. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Scientific Reports, 15(1), 1-17. [Link]
-
Kumar, A., & Singh, A. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. Indian Journal of Heterocyclic Chemistry, 35(02), 569. [Link]
-
Patil, P., & Shingare, M. (2011). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Der Pharma Chemica, 3(6), 453-459. [Link]
-
Ju, Y., & Li, J. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278. [Link]
-
da Silva, A. C., de Oliveira, B. G., & de Souza, R. O. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]
-
El-Sayed, M. A. A., & El-Gamal, M. I. (2020). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 25(21), 5123. [Link]
-
da Silva, A. C., de Oliveira, B. G., & de Souza, R. O. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. ResearchGate. [Link]
-
Zhang, J., Qin, X., & Zhou, X. (2010). 5-(4-Methylphenyl)-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2720. [Link]
-
Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trials, 2(2). [Link]
-
El-Emam, A. A., & Al-Deeb, O. A. (2017). Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides. International Journal of Chemistry, 9(4), 82. [Link]
-
Yamada, K., & Uenishi, J. (2021). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Chemistry – A European Journal, 27(45), 11621-11629. [Link]
-
da Silva, A. C., de Oliveira, B. G., & de Souza, R. O. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]
-
Sharma, P., & Rane, N. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(11), 3373. [Link]
-
Kumar, A., & Singh, A. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100803. [Link]
- Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
-
Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2014). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) -One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][1][2] –Oxazin-4- One. International Journal of Scientific & Technology Research, 3(10), 126-131. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline. In 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC 2018) (pp. 2157-2160). Atlantis Press. [Link]
-
Dorel, R., & Englebienne, P. (2021). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 121(15), 9433-9521. [Link]
-
Ju, Y., & Li, J. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules (Basel, Switzerland), 11(4), 272–278. [Link]
-
PubChem. (n.d.). 2-Bromo-8-chloro-3-methyl-quinazolin-4-one. Retrieved from [Link]
-
Besson, T., et al. (2015). Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles. In Proceedings of the 2nd International Electronic Conference on Medicinal Chemistry. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
JIN DUN. (n.d.). China Chinese Professional Chlorination Of Wastewater - 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl) - JIN DUN. Retrieved from [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 6. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Guide to the Reactivity of 8-Bromo vs. 6-Bromo Quinazoline Derivatives for Researchers
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in modulating biological activity. Among the various substituted quinazolines, bromo-derivatives serve as versatile intermediates for carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an objective, in-depth comparison of the reactivity of 8-bromo and 6-bromo quinazoline derivatives, supported by experimental data and mechanistic insights, to aid in the strategic design and synthesis of novel quinazoline-based compounds.
Understanding the Quinazoline Core: Electronic Landscape and Reactivity
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, possesses a unique electronic architecture that dictates its reactivity. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C4 position. Conversely, the benzene ring is more prone to electrophilic substitution. Theoretical predictions suggest an order of reactivity for electrophilic substitution on the benzene ring as 8 > 6 > 5 > 7[1]. This inherent reactivity profile is further modulated by the placement of substituents, such as bromine.
A bromine atom, being an electronegative and deactivating yet ortho-, para-directing substituent, influences the electron density and steric environment of the quinazoline core. Its position at either C6 or C8 leads to distinct differences in the reactivity of the molecule, a critical consideration for synthetic chemists.
The Contenders: 8-Bromo vs. 6-Bromo Quinazoline Derivatives
This guide will focus on the comparative reactivity of 8-bromo and 6-bromo quinazoline derivatives in three key transformations pivotal to drug discovery:
-
Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles.
A critical aspect to consider is the steric environment of the C8 position. Being situated peri to the N1 nitrogen of the quinazoline ring, the C8 position is significantly more sterically hindered than the more exposed C6 position. This steric encumbrance is a recurring theme that profoundly impacts the accessibility of the C8-bromo bond to catalysts and reagents.
Comparative Reactivity Analysis
While direct head-to-head quantitative kinetic studies comparing the reactivity of 6-bromo and 8-bromo quinazoline derivatives under identical conditions are scarce in the literature, a comparative analysis can be constructed from existing experimental data and fundamental chemical principles.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl structures. The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl.
6-Bromo-quinazoline Derivatives: These derivatives are readily employed in Suzuki coupling reactions. The C6-bromo bond is relatively unhindered, allowing for efficient oxidative addition to the palladium catalyst.
8-Bromo-quinazoline Derivatives: The steric hindrance at the C8 position poses a significant challenge for the bulky palladium-phosphine catalyst to approach and undergo oxidative addition. This often translates to slower reaction rates and lower yields compared to the 6-bromo isomer. While Suzuki couplings at the C8 position are achievable, they may require more forcing conditions, specialized bulky and electron-rich phosphine ligands, or longer reaction times.
| Feature | 6-Bromo-Quinazoline | 8-Bromo-Quinazoline |
| Steric Hindrance | Low | High (peri-position to N1) |
| Reactivity in Suzuki Coupling | Generally higher | Generally lower |
| Typical Reaction Conditions | Standard Pd catalysts and ligands often suffice. | May require more active catalysts, bulky ligands, and higher temperatures. |
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on the accessibility of the C-Br bond to a palladium catalyst.
6-Bromo-quinazoline Derivatives: The C6 position is amenable to Buchwald-Hartwig amination with a variety of amines, including primary and secondary amines, under standard conditions. The unhindered nature of the C6 position facilitates the formation of the palladium-amide complex and subsequent reductive elimination.
8-Bromo-quinazoline Derivatives: The steric congestion around the C8 position is expected to impede the approach of both the palladium catalyst and the amine nucleophile. This can lead to lower reaction efficiency, especially with bulky amines. Successful amination at the C8 position may necessitate the use of less sterically demanding amines or more reactive catalyst systems.
| Feature | 6-Bromo-Quinazoline | 8-Bromo-Quinazoline |
| Steric Hindrance | Low | High |
| Reactivity in Buchwald-Hartwig Amination | Generally higher | Generally lower, especially with bulky amines |
| Typical Reaction Conditions | Standard conditions are often effective. | May require optimization of catalyst, ligand, and reaction temperature. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on the quinazoline ring are most facile at the C4 position due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. When a good leaving group is present at C4 (e.g., chlorine), nucleophilic substitution occurs readily. The reactivity of the C6-Br and C8-Br bonds in SNAr is generally low unless activated by strongly electron-withdrawing groups on the benzene ring.
However, in a scenario where a more reactive leaving group is present at C4 (e.g., in 6-bromo-4-chloroquinazoline or 8-bromo-4-chloroquinazoline), the initial SNAr reaction will overwhelmingly occur at the C4 position. The subsequent reactivity of the remaining C6-Br or C8-Br bond in further transformations would then follow the trends discussed for Suzuki and Buchwald-Hartwig reactions.
Experimental Protocols
Synthesis of Key Precursors
The synthesis of 6-bromo and 8-bromo-2,4-dichloroquinazolines provides versatile starting materials for a wide range of chemical transformations.
Protocol 1: Synthesis of 6-Bromo-2,4-dichloroquinazoline
This synthesis typically starts from 5-bromoanthranilic acid.
Step 1: Synthesis of 6-Bromo-3,4-dihydroquinazoline-2,4-dione
-
To a suspension of 5-bromoanthranilic acid (1 equivalent) in water, add a solution of potassium cyanate (1.2 equivalents) in water.
-
Heat the mixture to 80-90°C and stir for 2 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.
-
Collect the precipitate by filtration, wash with water, and dry to afford 6-bromo-3,4-dihydroquinazoline-2,4-dione.
Step 2: Synthesis of 6-Bromo-2,4-dichloroquinazoline
-
To a mixture of 6-bromo-3,4-dihydroquinazoline-2,4-dione (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents), add N,N-diisopropylethylamine (DIPEA, 1-2 equivalents) dropwise.
-
Heat the mixture at reflux (around 110°C) for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-bromo-2,4-dichloroquinazoline[2][3].
Protocol 2: Synthesis of 8-Bromo-2,4-dichloroquinazoline
The synthesis of the 8-bromo isomer can be achieved from 3-bromoanthranilic acid following a similar synthetic route.
Step 1: Synthesis of 8-Bromo-3,4-dihydroquinazoline-2,4-dione
-
Follow the procedure for the 6-bromo analogue, starting from 3-bromoanthranilic acid.
Step 2: Synthesis of 8-Bromo-2,4-dichloroquinazoline
-
Follow the procedure for the 6-bromo analogue, starting from 8-bromo-3,4-dihydroquinazoline-2,4-dione[4].
Representative Cross-Coupling Protocols
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the bromo-quinazoline derivative (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel, add the bromo-quinazoline derivative (1 equivalent), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the amine (1.1-1.5 equivalents) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110°C and stir until completion.
-
Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Perspectives
The choice between an 8-bromo and a 6-bromo quinazoline derivative as a synthetic intermediate has significant implications for reaction outcomes. The C6 position, being sterically unencumbered, generally exhibits higher reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. In contrast, the C8 position is sterically hindered, often leading to lower reactivity and necessitating more forcing reaction conditions or specialized catalytic systems.
For researchers embarking on the synthesis of novel quinazoline derivatives, a thorough understanding of these reactivity differences is crucial for strategic bond disconnections and the design of efficient synthetic routes. While this guide provides a framework based on available data and established chemical principles, it is important to note the scarcity of direct comparative studies. Future work involving kinetic analysis of the reactivity of these two isomers under standardized conditions would be invaluable to the medicinal chemistry community, enabling more precise predictions and optimization of synthetic strategies for this important class of heterocycles.
References
- Mphahlele, M. J., & Marole, M. M. (2014).
-
ResearchGate. (n.d.). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. Retrieved from [Link]
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).
- Kinet, S., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- Rajveer, C., et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. International Journal of Pharma and Bio Sciences, 1(2).
-
PubChem. (n.d.). 8-Bromo-2,4-dichloroquinazoline. Retrieved from [Link]
- Ghorab, M. M., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future medicinal chemistry, 6(4), 435–454.
- Wang, D., & Gao, F. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 709970.
-
Ruifu Chemical. (n.d.). 8-Bromo-2,4-Dichloroquinazoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 8-Bromo-2,4-dichloroquinazoline. Retrieved from [Link]
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 9170–9173.
- Emami, L., et al. (2024).
-
ResearchGate. (n.d.). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
- Organic Process Research & Development. (2020). 24(8).
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Al-Obaid, A. M., et al. (2009). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2009, 1–23.
- Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica, 67(2), 159–171.
- de la Torre, A. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7621.
- Darwish, K. M., & Dakhil, O. (2017). A Review on synthesis and biological profiles of some Quinazolines and (4H)-3,1- Quinazolin-4-ones of active substituents and their uses as starting materials in reaction schemes. Journal of Chemical and Pharmaceutical Research, 9(8), 164-200.
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 6-BROMO-2,4-DICHLOROQUINAZOLINE CAS#: 102393-82-8 [m.chemicalbook.com]
- 4. Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [smolecule.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 8-Bromo-4-chloro-2-methylquinazoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its versatile structure has given rise to a multitude of potent kinase inhibitors, including several FDA-approved drugs.[3] Within this privileged class of compounds, the 8-bromo-4-chloro-2-methylquinazoline core represents a promising starting point for the design of novel anticancer agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, offering a comparative overview of their biological performance supported by experimental data and detailed protocols.
The Strategic Importance of the this compound Scaffold
The specific substitution pattern of the this compound core is not arbitrary. Each substituent is strategically placed to influence the molecule's physicochemical properties and its interaction with biological targets, primarily protein kinases.
-
The Quinazoline Core: This bicyclic aromatic system provides a rigid framework that can effectively orient substituents for optimal binding within the ATP-binding pocket of kinases.[3]
-
4-Chloro Group: The chlorine atom at the C4 position is a crucial reactive handle. It serves as a leaving group, facilitating nucleophilic substitution with various amines to introduce diverse side chains that can modulate potency, selectivity, and pharmacokinetic properties.[4] This is a common and effective strategy in the synthesis of 4-anilinoquinazoline derivatives, a well-established class of EGFR inhibitors.
-
2-Methyl Group: Substitution at the C2 position can influence the planarity of the quinazoline ring and impact interactions with the hinge region of the kinase. While larger substituents are often explored, a methyl group can provide a balance of steric influence and synthetic accessibility.
-
8-Bromo Group: The bromine atom at the C8 position significantly impacts the electronic properties of the quinazoline ring and can be a key determinant of kinase selectivity. Studies on related quinazoline series have shown that substitution at the C8 position can lead to more potent compounds.[5] Furthermore, the bromine atom can serve as a point for further functionalization through cross-coupling reactions.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of this compound analogs is highly dependent on the nature and position of further substituents. The following sections dissect the SAR at key positions, drawing insights from studies on related quinazoline derivatives.
C4-Position: The Gateway to Potency and Selectivity
The most common and impactful modification of the 4-chloroquinazoline scaffold is the introduction of a substituted aniline moiety, forming 4-anilinoquinazoline derivatives. The nature of the aniline substituent is critical for potent inhibition of kinases like the Epidermal Growth Factor Receptor (EGFR).
dot graph "C4_Position_SAR" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Core [label="8-Bromo-4-chloro-\n2-methylquinazoline"]; Anilino [label="4-Anilino Moiety\n(Key for Kinase Binding)"]; Substituents [label="Aniline Substituents\n(Fine-tuning Activity)"]; Potency [label="Increased Potency &\nSelectivity", fillcolor="#34A853"];
Core -> Anilino [label=" Nucleophilic\nSubstitution "]; Anilino -> Substituents [label=" Modifications "]; Substituents -> Potency; } caption="Influence of C4-Anilino Substitution.";
Generally, electron-withdrawing and lipophilic groups on the 3-position of the aniline ring, such as bromine or chlorine, are optimal for potent EGFR inhibition.[6] This is exemplified by the potent EGFR inhibitor PD 153035, which features a 3-bromoanilino group.[6]
C8-Position: A Handle for Potency and Improved Pharmacokinetics
While the 8-bromo substituent itself contributes to the overall activity profile, its replacement or further modification can lead to significant gains in potency and altered pharmacokinetic properties. Studies have shown that substitutions at the 8-position of the quinazoline ring can lead to more potent kinase inhibitors, although sometimes at the cost of poorer pharmacokinetic properties.[5] For instance, the introduction of a chloro substituent at the C8 position has been shown to result in compounds with excellent brain penetration.[5]
C2-Position: Modulating Hinge Binding
The 2-methyl group in the core scaffold already influences the interaction with the kinase hinge region. While less frequently modified compared to the C4 position, alterations at C2 can impact activity. Structure-activity relationship studies on 2-substituted quinazolin-4(3H)-ones have shown that the nature of the substituent at this position is critical for biological activity.[7]
Comparative Performance of this compound Analogs
To illustrate the impact of structural modifications, the following table summarizes the hypothetical biological data for a series of 8-bromo-2-methylquinazoline analogs, with variations at the C4 position. The data is extrapolated from findings on structurally related quinazoline kinase inhibitors.
| Compound ID | C4-Substituent | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference Analogs |
| 1a | 4-(3-Bromoanilino) | EGFR | 0.5 | A431 | 0.1 | PD 153035[6] |
| 1b | 4-(3-Chloroanilino) | EGFR | 1.2 | A431 | 0.2 | [6] |
| 1c | 4-(3-Ethynylanilino) | EGFR | 5.8 | H1975 | 0.5 | Erlotinib |
| 1d | 4-(4-Fluoro-2-methylanilino) | VEGFR-2 | 25 | HUVEC | 1.5 | [8] |
| 1e | 4-(Piperidin-1-yl) | PI3Kα | 150 | MCF-7 | 5.0 | [1] |
Note: The IC50 and GI50 values in this table are representative and intended for comparative purposes to illustrate SAR trends. Actual values would need to be determined experimentally for the specific this compound analogs.
Experimental Protocols
The synthesis and biological evaluation of this compound analogs require robust and validated experimental procedures. The following sections provide detailed, step-by-step methodologies for key experiments.
Synthesis of 4-Anilino-8-bromo-2-methylquinazoline Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution reaction to generate a library of 4-anilino analogs.
dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start:\nthis compound\n+ Substituted Aniline"]; Reaction [label="Reaction:\n- Solvent (e.g., Isopropanol)\n- Reflux (e.g., 80-100°C)\n- Monitor by TLC"]; Workup [label="Aqueous Workup:\n- Cool to RT\n- Precipitate with water\n- Filter solid"]; Purification [label="Purification:\n- Recrystallization or\n- Column Chromatography"]; Characterization [label="Characterization:\n- NMR (¹H, ¹³C)\n- Mass Spectrometry\n- Purity (HPLC)"]; Final [label="Final Product:\n4-Anilino-8-bromo-2-methylquinazoline analog", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> Final; } caption="General synthetic workflow.";
Materials:
-
This compound
-
Substituted aniline (e.g., 3-bromoaniline)
-
Isopropanol (or other suitable solvent like n-butanol)
-
Hydrochloric acid (catalytic amount, optional)
-
Sodium bicarbonate solution
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol.
-
Addition of Reagents: Add the substituted aniline (1.1 eq) to the solution. A catalytic amount of hydrochloric acid can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with water and a small amount of cold isopropanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a target kinase, such as EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Synthesized quinazoline analogs
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which measures the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds against cancer cell lines.[9][10]
Materials:
-
Cancer cell line (e.g., A431 for EGFR overexpressing cells)
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)
-
Synthesized quinazoline analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (dissolved in DMSO and diluted in culture medium). Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The GI50 (concentration for 50% inhibition of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The this compound scaffold presents a fertile ground for the development of novel kinase inhibitors. The strategic placement of the bromo, chloro, and methyl groups provides a unique combination of reactivity and structural features that can be exploited to achieve high potency and selectivity. The SAR insights and experimental protocols detailed in this guide offer a robust framework for researchers to design, synthesize, and evaluate new analogs with improved anticancer activity. Future efforts in this area could focus on exploring a wider range of substitutions at the C4 and C8 positions, investigating their effects on a broader panel of kinases, and optimizing the pharmacokinetic properties of the most promising leads to advance them towards clinical development.
References
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available from: [Link]
-
Some recently reported quinazoline-based anticancer agents. ResearchGate. Available from: [Link]
-
Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. National Center for Biotechnology Information. Available from: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available from: [Link]
-
Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. ACS Publications. Available from: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. Available from: [Link]
-
Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. National Center for Biotechnology Information. Available from: [Link]
-
Design synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives. Journal of Mazandaran University of Medical Sciences. Available from: [Link]
-
Synthesis and in-vitro anti-tumor activity of substituted quinazoline and quinoxaline derivatives: Search for anticancer agent. ResearchGate. Available from: [Link]
-
Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. National Center for Biotechnology Information. Available from: [Link]
-
An Updated Overview on the Synthesis and Anticancer Evaluation of Quinazoline Derivatives. Semantic Scholar. Available from: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. Available from: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Available from: [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available from: [Link]
-
Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. PubMed. Available from: [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmums.mazums.ac.ir [jmums.mazums.ac.ir]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 8-Bromo-4-chloro-2-methylquinazoline Purity by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 8-Bromo-4-chloro-2-methylquinazoline. As a critical intermediate in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors, ensuring the purity of this molecule is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
We will explore the rationale behind chromatographic choices, present a robust validation protocol grounded in international regulatory standards, and provide clear, actionable steps for implementation in a drug development or quality control laboratory. The methodologies described herein are designed to be self-validating, ensuring scientific soundness and regulatory compliance.
Part 1: Foundational HPLC Method Development: A Comparative Approach
The inherent structure of this compound—a hydrophobic, aromatic heterocyclic compound—makes reversed-phase HPLC the logical analytical approach.[2][3] The primary goal is to develop a method that can separate the main compound from potential process-related impurities and degradation products.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl Columns
The choice of stationary phase is the most critical parameter for achieving the desired selectivity.
-
C18 (Octadecyl Silane): This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of non-polar to moderately polar compounds. Its high surface area and carbon load typically provide strong retention for aromatic compounds like quinazolines.
-
Phenyl-Hexyl: This phase provides an alternative separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions with the aromatic rings of the analyte and its impurities. This can be particularly advantageous for separating compounds with similar hydrophobicity but different aromatic systems or substituents.
Recommendation: Method development should begin with a C18 column due to its versatility. However, a Phenyl-Hexyl column should be considered a primary alternative if co-elution of critical impurities is observed, as the different selectivity may provide the necessary resolution.
Mobile Phase Optimization: Acetonitrile vs. Methanol
The organic modifier is key to controlling retention and resolution.
-
Acetonitrile (ACN): Generally provides lower viscosity (leading to higher efficiency and lower backpressure) and better UV transparency at lower wavelengths compared to methanol. It is often the preferred solvent for gradient elution.
-
Methanol (MeOH): Can offer different selectivity for certain compounds due to its protic nature and different dipole moment. It is also a more cost-effective option.
Recommendation: Acetonitrile is the recommended starting solvent due to its superior chromatographic properties. A buffered aqueous phase (e.g., 20mM Ammonium Acetate, pH adjusted to 4.5 with acetic acid) should be used to ensure peak shape and reproducible retention times. A gradient elution is recommended to ensure elution of any late-eluting impurities and to sharpen the peak of the main analyte.
Optimized Chromatographic Conditions
The following conditions serve as a robust starting point for validation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides a good balance of efficiency, resolution, and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH for reproducible ionization and good peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic analyte. |
| Gradient | 10% B to 90% B over 20 min | Ensures separation of early and late eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducibility and reduces viscosity. |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds; should be optimized by UV scan.[2] |
| Injection Vol. | 10 µL | A standard volume to avoid column overload. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase. |
Part 2: The Validation Protocol: A Framework for Trustworthiness
Analytical method validation demonstrates that the procedure is suitable for its intended purpose.[4] The protocol outlined below follows the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are globally recognized standards.[5][6][7]
Caption: High-level workflow for HPLC method validation.
System Suitability Testing (SST)
Causality: Before any validation run, SST is performed to ensure the chromatographic system is adequate for the intended analysis.[8][9] It is the first check of the system's operational readiness.
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution five or six times consecutively.
-
Calculate the key performance parameters.
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): 0.8 – 1.5
-
Theoretical Plates (N): ≥ 2000
Specificity (Stability-Indicating Nature)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[10][11] Forced degradation studies are essential to prove the method is "stability-indicating," meaning it can separate the intact drug from products formed under stress conditions.[12]
Protocol:
-
Prepare Samples: Expose solutions/solid material of this compound to the following conditions until 5-20% degradation is achieved:[13]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.[14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV/Vis light as per ICH Q1B guidelines.
-
-
Analysis: Analyze a blank, an unstressed standard, and each of the stressed samples.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of any degradation products.
Acceptance Criteria:
-
The analyte peak should be free from co-elution with any degradation products or placebo components.
-
Peak purity index should be close to 1, indicating spectral homogeneity.
Caption: Specificity ensures the method can resolve the analyte from impurities.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[10] This is fundamental for accurate quantitation.
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration. For purity, this might range from the Limit of Quantitation (LOQ) to 120% of the specification limit for an impurity.[15]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
Acceptance Criteria:
-
Correlation Coefficient (r²) or Coefficient of Determination (R²): ≥ 0.998
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[11] It is typically determined by a recovery study.
Protocol:
-
Prepare a synthetic mixture (placebo) of all components except the analyte.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage of analyte recovered.
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0% at each concentration level.
Precision
Causality: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay Precision):
-
Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculate the %RSD for both studies.
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.
Protocol: These can be determined based on the signal-to-noise ratio or from the linearity curve.
-
Signal-to-Noise (S/N) Ratio:
-
Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
From Linearity Curve:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ = standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ value must be validated for accuracy and precision. The %RSD for precision at the LOQ should be ≤ 10%.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[16][17]
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the chromatographic parameters, one at a time.
-
Typical variations include:
-
Flow Rate (e.g., ± 5%, so 0.95 and 1.05 mL/min)
-
Column Temperature (e.g., ± 2°C, so 28°C and 32°C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Mobile Phase Composition (e.g., ± 2% absolute for the organic component)
-
-
Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
Retention time and peak area should not change significantly, demonstrating the method is reliable.
Part 3: Summary of Validation Data and Acceptance Criteria
The table below summarizes the validation parameters and typical acceptance criteria for a purity method.
| Validation Parameter | Measurement | Acceptance Criteria |
| System Suitability | %RSD, Tailing Factor, Plates | RSD ≤ 2.0%, Tailing 0.8-1.5, Plates ≥ 2000 |
| Specificity | Peak Purity / Resolution | No co-elution, Peak Purity > 0.99, Resolution > 1.5 |
| Linearity | Correlation Coefficient (R²) | ≥ 0.998 |
| Range | Verified Linearity, Accuracy, Precision | 50% - 150% of target concentration |
| Accuracy | % Recovery | 98.0% – 102.0% |
| Precision (Repeatability) | %RSD (n=6) | ≤ 2.0% |
| Precision (Intermediate) | %RSD (n=6) | ≤ 2.0% |
| Limit of Quantitation (LOQ) | S/N Ratio or Linearity | S/N ≥ 10; Precision (%RSD) at LOQ ≤ 10% |
| Robustness | System Suitability | SST criteria met under varied conditions |
Conclusion
This guide has detailed a systematic and scientifically-grounded approach to the validation of an HPLC method for the purity determination of this compound. By comparing and justifying the selection of chromatographic parameters and adhering to a validation protocol based on ICH guidelines, laboratories can establish a reliable, robust, and defensible analytical method. A properly validated method is not merely a regulatory requirement; it is a cornerstone of quality, ensuring that critical intermediates meet the stringent purity specifications necessary for the development of safe and effective medicines.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . .
-
<621> CHROMATOGRAPHY . .
-
Understanding the Latest Revisions to USP <621> | Agilent . .
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . .
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy . .
-
USP <621> Chromatography - DSDP Analytics . .
-
Quality Guidelines - ICH . .
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA . .
-
<621> Chromatography - US Pharmacopeia (USP) . .
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained . .
-
FDA Releases Guidance on Analytical Procedures | BioPharm International . .
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . .
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . .
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd . .
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC . .
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . .
-
The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed . .
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare . .
-
Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC - Benchchem . .
-
8-BROMO-4-CHLORO-2-METHYL-QUINAZOLINE Formula - ECHEMI . .
-
How to do HPLC method validation - YouTube . .
-
8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530 - PubChem . .
-
The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions . .
-
Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC . .
-
8-BROMO-4-CHLORO-2-METHYL-QUINAZOLINE | 221298-75-5 - ChemicalBook . .
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate . .
-
What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group . .
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate . .
-
HPLC Separation Robustness and Ruggedness - Agilent . .
-
8-Bromo-4-chloroquinazoline - MySkinRecipes . .
-
HPLC analysis of 125 I labeled quinazoline derivatives | Download Table - ResearchGate . .
-
Forced Degradation Studies - MedCrave online . .
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . .
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace . .
Sources
- 1. 8-Bromo-4-chloroquinazoline [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. usp.org [usp.org]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. acdlabs.com [acdlabs.com]
- 13. scispace.com [scispace.com]
- 14. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. agilent.com [agilent.com]
A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 8-Bromo-4-chloro-2-methylquinazoline
This guide provides a comprehensive comparison of the in vitro performance of novel kinase inhibitors synthesized from the versatile 8-Bromo-4-chloro-2-methylquinazoline intermediate. We will delve into the critical experimental methodologies, present comparative data against established alternatives, and explore the underlying structure-activity relationships that govern inhibitor potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted cancer therapies.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1][2] This has made them one of the most successful classes of targets for modern cancer therapeutics.[3][4] Within the vast landscape of kinase inhibitors, the quinazoline core has emerged as a "privileged scaffold".[5][6] Its structural features allow for high-affinity binding to the ATP pocket of various kinases, leading to potent inhibition.[7][8] This is evidenced by the number of FDA-approved drugs, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), that are built upon this heterocyclic system.[7][9][10]
The starting material, this compound, is a valuable building block in medicinal chemistry.[11][12] Its two distinct halogen substituents at the C4 and C8 positions offer orthogonal sites for sequential chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions.[12] This allows for the systematic synthesis of diverse libraries of compounds to probe structure-activity relationships (SAR) and optimize for potency against specific kinase targets.
Key Kinase Targets: EGFR and VEGFR-2
Derivatives of the quinazoline scaffold have shown remarkable efficacy against several receptor tyrosine kinases (RTKs). This guide will focus on two of the most prominent and clinically relevant targets:
-
Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival, EGFR is frequently overexpressed or mutated in various malignancies, particularly non-small cell lung cancer (NSCLC).[10][13] Quinazoline-based inhibitors are designed to compete with ATP at the kinase's active site, thereby blocking downstream signaling.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As the primary mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is critical for tumor growth and metastasis.[14][15] Inhibiting VEGFR-2 can starve tumors of essential nutrients and oxygen.[14]
The following diagram illustrates the central role of these kinases in cancer cell signaling.
Caption: Simplified EGFR and VEGFR-2 signaling pathways targeted by quinazoline inhibitors.
In Vitro Testing: A Two-Pronged Approach
Evaluating the potential of newly synthesized inhibitors requires a rigorous and systematic in vitro testing cascade. This process is fundamentally divided into two stages: direct measurement of enzyme inhibition (biochemical assays) and assessment of cellular effects (cell-based assays).
Caption: General workflow for the in vitro evaluation of kinase inhibitors.
Biochemical Kinase Assays: Measuring Direct Inhibition
The primary goal of a biochemical assay is to quantify a compound's ability to directly inhibit the catalytic activity of a purified kinase enzyme.[2] This provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
The Gold Standard: Radiometric Assays Radiometric assays, such as the HotSpot™ and ³³PanQinase™ platforms, are widely considered the gold standard for in vitro kinase screening.[16][17] They directly measure the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) from ATP to a specific substrate (protein or peptide).[2][18]
-
Causality & Trustworthiness: This direct detection method is highly robust and less prone to compound interference (e.g., autofluorescence) that can plague other assay formats. This minimizes false positives and negatives, providing high-quality, reproducible data.[16][17]
Experimental Protocol: Standard Radiometric Kinase Assay
-
Reaction Setup: In a microplate, combine the purified kinase enzyme (e.g., VEGFR-2, EGFR), the specific substrate peptide, and the assay buffer.
-
Compound Addition: Add the synthesized quinazoline inhibitor at various concentrations (typically a serial dilution) to the wells. Include a "no inhibitor" (DMSO vehicle) control and a positive control inhibitor.
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ("cold") ATP and radiolabeled [γ-³³P]ATP. The concentration of ATP is often set near its Km value for the specific kinase to ensure competitive binding can be accurately measured.[17]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, allowing the phosphorylation reaction to proceed.
-
Termination & Separation: Stop the reaction. The key step is to separate the phosphorylated substrate from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that binds the substrate but not the free ATP.[17][18]
-
Washing: Wash the filter membranes extensively to remove any unbound [γ-³³P]ATP, reducing background signal.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of incorporated radiolabel is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays: Assessing Antiproliferative Effects
While a biochemical assay confirms target engagement, a cell-based assay is crucial to determine if this inhibition translates into a desired biological effect, such as halting the proliferation of cancer cells.
Experimental Protocol: MTT Antiproliferative Assay
-
Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase (e.g., A549 cells for EGFR, HUVEC cells for VEGFR-2) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized quinazoline inhibitors for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells and determine the IC50 value.
Comparative Performance Analysis
The true measure of a novel inhibitor lies in its performance relative to existing compounds. The following table summarizes representative in vitro data for quinazoline derivatives targeting EGFR and VEGFR-2, compiled from recent literature. This allows for an objective comparison with clinically relevant drugs.
| Compound/Derivative Class | Kinase Target(s) | Enzymatic IC50 (nM) | Cell Line(s) | Cellular IC50 (µM) | Reference Drug | Reference Drug IC50 (nM/µM) | Source(s) |
| Quinazoline-Isatin Hybrid (6c) | VEGFR-2 | 76 | HepG2, MCF-7 | - | Sunitinib | - | [3] |
| EGFR | 83 | [3] | |||||
| HER2 | 138 | [3] | |||||
| 4-Anilinoquinazoline (10a) | EGFR | - | A549 | Potent | Vandetanib | - | [19] |
| VEGFR-2 | - | [19] | |||||
| N-phenyl cyclopropane-1,1-dicarboxamide (SQ2) | VEGFR-2 | 14 | HT-29 | 3.38 | Cabozantinib | 4.5 (nM) | [15] |
| Quinazoline Derivative (11d) | VEGFR-2 | 5,490 | HepG-2 | - | SU6668 | 2,230 (nM) | [14] |
| 4-Phenoxyquinazoline (6) | EGFR | 64.8 | - | - | - | - | [20] |
| EGFRL858R/T790M | 305.4 | [20] | |||||
| 2-Arylbenzimidazole-thioquinazolin-4(3H)-one (37a-d) | BRAFV600E/CRAF | 2 - 370 | - | - | - | - | [20] |
| Quinazoline-based (BPR1K871) | FLT3/AURKA | 19 / 22 | MOLM-13 | ~0.005 | - | - | [5][6] |
Note: This table presents a synthesis of data from multiple sources. Direct comparison of absolute IC50 values should be done with caution, as experimental conditions can vary between studies.
Key Insights from Comparative Data:
-
Multi-Kinase Inhibition: Many quinazoline derivatives exhibit activity against multiple kinases. For example, compound 6c potently inhibits both VEGFR-2 and EGFR.[3] Similarly, BPR1K871 is a potent dual inhibitor of FLT3 and Aurora kinases.[5][6] This polypharmacology can be advantageous for targeting multiple oncogenic pathways simultaneously.
-
Potency vs. Established Drugs: Novel derivatives can achieve potency comparable to or exceeding that of established drugs. Compound SQ2 shows VEGFR-2 inhibition (IC50 = 14 nM) in the same range as the approved drug Cabozantinib (IC50 = 4.5 nM).[15]
-
Structure-Activity Relationship (SAR): The data reveals critical SAR insights. For instance, the introduction of an alkoxy ether group at the 7-position of the quinazoline ring was found to be essential for dual FLT3/AURKA inhibition.[5][6] Similarly, modifications to the 4-anilino moiety are crucial for potent EGFR/VEGFR-2 activity.[7][19]
Conclusion and Future Directions
The this compound scaffold remains a highly productive starting point for the development of novel kinase inhibitors. The in vitro testing methodologies outlined in this guide provide a robust framework for identifying and characterizing potent lead compounds. Comparative analysis demonstrates that derivatives synthesized from this core can achieve impressive, clinically relevant potencies against key oncogenic drivers like EGFR and VEGFR-2.
Future research will undoubtedly focus on fine-tuning these scaffolds to enhance selectivity, thereby minimizing off-target effects and improving the therapeutic window. Furthermore, as drug resistance remains a significant clinical challenge, designing quinazoline derivatives that can effectively inhibit mutated forms of kinases will be a critical area of investigation.[7][10] The combination of rational design, systematic in vitro evaluation, and deep SAR analysis will continue to drive the discovery of the next generation of targeted cancer therapies.
References
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- Clinically approved quinazoline scaffolds as EGFR inhibitors.
- Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. PubMed.
- Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Eco-Vector Journals Portal.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- Quinazoline derivative compound (11d)
- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Deriv
- Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-prolifer
- In Vitro Kinase Assays. Revvity.
- How Does a Biochemical Kinase Assay Work? BellBrook Labs.
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation.
- 8-Bromo-4-chloroquinazoline. MySkinRecipes.
- (PDF) Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation.
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
- 8-Bromo-4-chloroquinazoline | High-Quality Building Block. Benchchem.
- Kinase Screening Assay Services. Reaction Biology.
- Kinase Drug Discovery Services. Reaction Biology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Bromo-4-chloroquinazoline [myskinrecipes.com]
- 12. 8-Bromo-4-chloroquinazoline | High-Quality Building Block [benchchem.com]
- 13. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 14. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. revvity.com [revvity.com]
- 19. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 8-Bromo-4-chloro-2-methylquinazoline
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinazoline derivatives hold a prominent place due to their diverse pharmacological activities. This guide provides an in-depth comparative analysis of the primary synthetic pathways to 8-Bromo-4-chloro-2-methylquinazoline, a key intermediate in the development of various therapeutic agents. We will delve into two principal routes, evaluating them based on experimental data, mechanistic rationale, and practical considerations to empower you in selecting the optimal strategy for your research needs.
Introduction to this compound
This compound is a versatile scaffold in medicinal chemistry. The presence of a bromine atom at the 8-position and a chlorine atom at the 4-position offers distinct reactive sites for further functionalization, such as through cross-coupling reactions or nucleophilic substitutions. The methyl group at the 2-position also influences the molecule's electronic properties and steric profile. A robust and efficient synthesis of this intermediate is therefore of significant interest.
Route 1: The Anthranilic Acid Approach
This classic and widely utilized route commences with a substituted anthranilic acid, proceeding through a cyclization to form a quinazolinone intermediate, which is subsequently chlorinated.
Step 1: Synthesis of 2-Amino-3-bromobenzoic Acid
The logical starting point for this route is 2-amino-3-bromobenzoic acid. This precursor can be synthesized via the controlled electrophilic bromination of 2-aminobenzoic acid (anthranilic acid)[1]. The key challenge in this step is achieving the desired regioselectivity, directing the bromine atom to the 3-position.
Step 2: Cyclization to 8-Bromo-2-methylquinazolin-4(3H)-one
With 2-amino-3-bromobenzoic acid in hand, the next stage involves the formation of the quinazolinone ring. A common and effective method is the reaction with acetic anhydride, which serves as both the acetylating agent and the cyclizing agent. This reaction proceeds through an initial N-acetylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone ring system.
Experimental Protocol: Synthesis of 8-Bromo-2-methylquinazolin-4(3H)-one
-
A mixture of 2-amino-3-bromobenzoic acid and an excess of acetic anhydride is heated at reflux for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to afford 8-bromo-2-methylquinazolin-4(3H)-one as a solid.
Step 3: Chlorination to this compound
The final step in this route is the conversion of the 4-oxo group of the quinazolinone to a chloro group. This is a crucial transformation that activates the 4-position for subsequent nucleophilic substitution reactions. The most commonly employed reagent for this purpose is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and the solvent. The reaction can also be performed with thionyl chloride (SOCl₂), sometimes in the presence of a catalytic amount of dimethylformamide (DMF).
Mechanism of Chlorination with POCl₃:
The mechanism of this reaction is believed to involve an initial phosphorylation of the tautomeric 4-hydroxy form of the quinazolinone by POCl₃. This forms a phosphate ester intermediate, which is a good leaving group. Subsequent nucleophilic attack by a chloride ion at the 4-position leads to the displacement of the phosphate group and the formation of the desired 4-chloroquinazoline.
Experimental Protocol: Chlorination of 8-Bromo-2-methylquinazolin-4(3H)-one
-
8-Bromo-2-methylquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.
Route 2: The Benzoxazinone Intermediate Pathway
An alternative approach involves the initial formation of a benzoxazinone ring, which is subsequently converted to the quinazolinone.
Step 1: Synthesis of 8-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
This route also begins with 2-amino-3-bromobenzoic acid. Reaction with acetic anhydride under controlled conditions can lead to the formation of the 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one intermediate[2][3]. This six-membered heterocyclic ring contains an activated ester functionality.
Experimental Protocol: Synthesis of 8-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
-
2-Amino-3-bromobenzoic acid is reacted with acetic anhydride, often in the presence of a dehydrating agent or by heating to drive the cyclization.
-
The reaction conditions are carefully controlled to favor the formation of the benzoxazinone over the direct formation of the quinazolinone.
-
Upon completion, the product is isolated and purified, typically by recrystallization.
Step 2: Conversion to 8-Bromo-2-methylquinazolin-4(3H)-one
The benzoxazinone intermediate is then reacted with a nitrogen source to form the quinazolinone ring. For the synthesis of an unsubstituted N-3 quinazolinone, ammonia is the reagent of choice. The reaction proceeds via a nucleophilic attack of ammonia on the carbonyl carbon of the benzoxazinone, leading to ring-opening followed by recyclization to the more stable quinazolinone.
Experimental Protocol: Conversion of Benzoxazinone to Quinazolinone
-
8-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is treated with a source of ammonia, such as ammonium acetate or a solution of ammonia in a suitable solvent.
-
The reaction is typically heated to facilitate the ring transformation.
-
After the reaction is complete, the product, 8-bromo-2-methylquinazolin-4(3H)-one, is isolated and purified.
Step 3: Chlorination to this compound
This final step is identical to the chlorination step in Route 1, employing reagents such as POCl₃ or SOCl₂ to convert the 4-oxo group to a chloro group.
Comparative Analysis
| Feature | Route 1: Anthranilic Acid Approach | Route 2: Benzoxazinone Pathway |
| Starting Material | 2-Amino-3-bromobenzoic acid | 2-Amino-3-bromobenzoic acid |
| Number of Steps | 3 (including precursor synthesis) | 3 |
| Key Intermediates | 8-Bromo-2-methylquinazolin-4(3H)-one | 8-Bromo-2-methyl-4H-3,1-benzoxazin-4-one |
| Overall Yield | Generally moderate to good | Can be comparable to Route 1, but may have lower yields in the benzoxazinone formation step. |
| Scalability | Well-established and scalable | Scalable, but may require more careful control of conditions in the first step. |
| Advantages | More direct cyclization to the quinazolinone. Fewer isolated intermediates in some variations. | The benzoxazinone intermediate can be used to synthesize a variety of 3-substituted quinazolinones. |
| Disadvantages | May require harsher conditions for cyclization. | An additional synthetic step compared to a direct one-pot quinazolinone synthesis. |
| Safety Considerations | Use of corrosive and fuming reagents like POCl₃ or SOCl₂ requires careful handling in a fume hood. | Similar safety precautions for the chlorination step. |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two primary synthetic routes.
Conclusion and Recommendations
Both the Anthranilic Acid Approach (Route 1) and the Benzoxazinone Intermediate Pathway (Route 2) are viable and effective methods for the synthesis of this compound.
-
Route 1 is arguably more direct for the specific target compound as it involves a single cyclization to the key quinazolinone intermediate. This route is well-documented and generally provides good yields.
-
Route 2 offers greater flexibility if a variety of 3-substituted quinazolinones are desired, as the benzoxazinone intermediate can be reacted with a range of primary amines. However, for the synthesis of the title compound, it introduces an additional step compared to a direct cyclization.
For researchers focused solely on obtaining this compound, Route 1 is recommended as the more streamlined approach. However, for broader synthetic programs exploring quinazolinone diversity, the generation of the benzoxazinone intermediate in Route 2 may be strategically advantageous.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, available resources, and desired scale of production. It is always advisable to perform small-scale optimization of reaction conditions to maximize yields and purity.
References
-
Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H). International Journal of Scientific & Technology Research. Available at: [Link].
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available at: [Link].
-
Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. ResearchGate. Available at: [Link].
-
Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available at: [Link].
-
Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. National Institutes of Health. Available at: [Link].
-
Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI. Available at: [Link].
-
Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link].
-
One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation. Journal of Chemical Research, Synopses. Available at: [Link].
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Semantic Scholar. Available at: [Link].
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link].
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link].
Sources
Safety Operating Guide
Personal protective equipment for handling 8-Bromo-4-chloro-2-methylquinazoline
Operational Safety Guide: Handling 8-Bromo-4-chloro-2-methylquinazoline
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 221298-75-5). The guidance herein is built upon established principles of laboratory safety and is intended to supplement, not replace, a thorough, site-specific risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
Hazard Assessment & Toxicological Profile
The presence of bromine and chlorine atoms on the aromatic ring system suggests that the compound should be handled as a potential irritant and a substance with unknown toxicological properties. A closely related compound, 8-Bromo-4-chloroquinazoline, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1] Therefore, it is prudent to assume a similar hazard profile for the 2-methyl derivative.
Anticipated Hazards Summary:
| Hazard Classification (Anticipated) | GHS Pictogram (Anticipated) | Hazard Statements (Anticipated) | Precautionary Statements (Anticipated) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash hands and exposed skin thoroughly after handling.[2][3][4] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4] |
This table is based on data for structurally similar compounds and should be used for initial risk assessment pending the availability of a specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE) Protocol
The hierarchy of controls dictates that engineering and administrative controls are the primary means of exposure reduction. All work involving this compound must be conducted within a certified chemical fume hood.[2][6] PPE serves as the final, critical barrier.
Step-by-Step PPE Selection & Use:
-
Hand Protection:
-
Selection: Standard disposable nitrile gloves provide a primary barrier for incidental contact.[7] For extended handling, weighing, or solution preparation, double-gloving or the use of thicker, chemical-resistant gloves (e.g., butyl rubber) is recommended. The halogenated nature of the compound necessitates careful glove selection to prevent permeation.
-
Protocol:
-
Before use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Don gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
-
If double-gloving, remove the outer glove first using proper technique to avoid skin contact.
-
Dispose of contaminated gloves immediately in the designated hazardous waste container.[2]
-
Always wash hands thoroughly with soap and water after removing gloves.[2][8]
-
-
-
Eye and Face Protection:
-
Selection: Due to the irritating nature of the compound and the risk of airborne particulates, ANSI Z87.1-compliant chemical splash goggles are mandatory.[7] Safety glasses do not provide an adequate seal against dust or splashes.
-
Protocol:
-
When handling larger quantities (>1 gram) or performing operations with a high splash potential (e.g., dissolution in a vortex), a full-face shield must be worn over the chemical splash goggles.[7][9]
-
Ensure eye protection is properly fitted before entering the work area.
-
Eyewash stations and safety showers must be located in immediate proximity to the workstation.[2][10]
-
-
-
Body Protection:
-
Selection: A flame-resistant laboratory coat with a fully buttoned front and tight-fitting cuffs is required.
-
Protocol:
-
Lab coats must be worn at all times when handling the chemical.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Contaminated lab coats should be laundered separately from personal clothing.[8]
-
Full-length pants and closed-toe, closed-heel shoes are mandatory.[7]
-
-
-
Respiratory Protection:
-
Standard Operations: When all manipulations are confined to a certified chemical fume hood, respiratory protection is generally not required.[2]
-
Non-Standard Operations: If there is a potential for generating dust or aerosols outside of a fume hood (e.g., during a large spill), a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and annual fit-testing.[7]
-
Operational Handling & Emergency Procedures
A systematic workflow is critical to minimizing risk. The following diagram and protocol outline the key steps for safe handling.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area within a chemical fume hood for the procedure.
-
Weighing: Use a disposable weigh boat or creased weigh paper to handle the solid. Perform this task in the fume hood to contain any airborne dust.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel. If necessary, use a spatula. Tap the weigh paper to ensure complete transfer.
-
Dissolution: Add solvent slowly to the vessel to avoid splashing.
-
Spill Response:
-
Minor Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand).[8] Scoop the absorbed material into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Major Spill: Evacuate the area immediately. Alert personnel and contact your institution's EHS department.
-
Waste Management & Disposal Plan
As a halogenated organic compound, this compound and all materials contaminated with it must be treated as hazardous waste.[11][12] Sink disposal is strictly prohibited.[11][12]
Step-by-Step Disposal Protocol:
-
Segregation: Maintain separate, clearly labeled waste containers for halogenated solid waste and halogenated liquid waste.[13] This is crucial for proper disposal by waste management services.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials from spills, and any residual product. Place these items in a designated, sealed container labeled "Halogenated Solid Waste."
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a sealed, compatible container labeled "Halogenated Liquid Waste."
-
Container Management: Do not overfill waste containers; keep them sealed when not in use.[13] Store waste containers in a secondary containment bin within a ventilated area, away from incompatible materials like strong oxidizing agents.[8]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.
By adhering to these protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Environmental Health and Safety. Available from: [Link]
-
Quinazoline Safety Data Sheet. Szabo-Scandic. Available from: [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University. Available from: [Link]
-
Waste Management. McMaster University Engineering Physics Health and Safety. Available from: [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). Available from: [Link]
-
8-Bromo-4-chloroquinazoline. PubChem, National Institutes of Health. Available from: [Link]
-
8-Bromo-4-chloroquinazoline Safety Data Sheet Search. IILO. Available from: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]
-
Laboratory chemical waste. Water Corporation. Available from: [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. Available from: [Link]
-
Polycyclic Aromatic Hydrocarbons. 3M. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available from: [Link]
-
8-Bromo-4-chloroquinazoline. PubChem, National Institutes of Health. Available from: [Link]
Sources
- 1. 8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. vumc.org [vumc.org]
- 13. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
